Clavaric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H58O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |
InChI Key |
FNHDSKHVYPYDAZ-VCICWZRISA-N |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Synonyms |
24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Clavaric Acid: A Triterpenoid Inhibitor of Farnesyl-Protein Transferase from Hypholoma lateritium
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clavaric acid, a complex triterpenoid produced by the brick cap mushroom, Hypholoma lateritium (also known as Hypholoma sublateritium), has emerged as a significant natural product in the field of oncology research. Initially identified as a potent inhibitor of farnesyl-protein transferase (FPTase), this compound has demonstrated promising anti-tumor activity by targeting a critical cellular signaling pathway implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, biological activity, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation, characterization, and biological evaluation, alongside a compilation of quantitative data. Furthermore, this document presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this important molecule.
Introduction
The post-translational modification of proteins is a fundamental cellular process that governs their function and localization. One such modification, protein farnesylation, is catalyzed by the enzyme farnesyl-protein transferase (FPTase). FPTase facilitates the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. A key substrate of FPTase is the Ras family of small GTPases, which are critical regulators of cell growth, proliferation, and differentiation.
Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell division. The discovery that farnesylation is essential for the membrane localization and function of Ras proteins identified FPTase as a promising target for anti-cancer drug development. The inhibition of FPTase prevents Ras from anchoring to the cell membrane, thereby disrupting its oncogenic signaling cascade.
This compound, a lanostane-type triterpenoid, was discovered as a natural inhibitor of FPTase. While initially isolated from Clavariadelphus truncatus, subsequent research has confirmed its production by Hypholoma lateritium. This guide focuses on the discovery and characterization of this compound from this fungal source.
Quantitative Data
The biological activity of this compound as an FPTase inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibition of Farnesyl-Protein Transferase (FPTase) by this compound
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Recombinant Human FPTase (rHFPTase) | Ras-peptide | 1.3 | [1] |
Table 2: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 32.1 |
| PANC-1 | Pancreatic Carcinoma | 18.5 |
| PC-3 | Prostate Adenocarcinoma | 21.7 |
Note: The cytotoxicity data in Table 2 is hypothetical and serves as an example of how such data would be presented. Comprehensive studies on the IC50 values of this compound against a wide range of cancer cell lines are still needed.
Experimental Protocols
Fermentation of Hypholoma sublateritium for this compound Production
Optimizing fermentation conditions is crucial for maximizing the yield of this compound. While specific industrial-scale protocols are proprietary, the following is a generalized laboratory-scale procedure based on available literature.
Materials:
-
Hypholoma sublateritium culture
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (e.g., a complex medium containing a carbon source like glycerol, a nitrogen source like soybean meal, and essential minerals)
-
Shake flasks or a laboratory fermenter
Procedure:
-
Inoculate the seed medium with a mycelial plug of H. sublateritium.
-
Incubate at 25-28°C with shaking (e.g., 150 rpm) for 5-7 days to generate a sufficient amount of biomass for inoculation.
-
Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Incubate the production culture at 25-28°C with shaking or agitation for 10-14 days. Key parameters such as pH, dissolved oxygen, and nutrient levels should be monitored and controlled if using a fermenter.
-
Harvest the fermentation broth for the extraction of this compound.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth of H. sublateritium.
Materials:
-
Fermentation broth of H. sublateritium
-
Ethyl acetate
-
Methanol
-
Hexane
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times. Combine the organic extracts.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Dissolve the crude extract in methanol and partition against hexane to remove nonpolar impurities. The methanolic layer contains the more polar compounds, including this compound.
-
Silica Gel Chromatography: Subject the methanolic extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Reversed-Phase HPLC: Pool the fractions containing this compound and subject them to further purification by reversed-phase HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, to achieve final purification of this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.
Structure Elucidation by NMR Spectroscopy
The structure of this compound is elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |
| 1 | 35.4 | 1.85, m; 2.10, m |
| 2 | 78.9 | 4.50, dd, 11.5, 4.5 |
| 3 | 212.5 | - |
| ... | ... | ... |
| 35 | 171.2 | - |
| 36 | 70.8 | - |
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
The inhibitory activity of this compound against FPTase can be determined using a variety of assay formats, including those based on radioactivity or fluorescence. A common method is the scintillation proximity assay (SPA).
Materials:
-
Recombinant human FPTase
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and dithiothreitol)
-
This compound (or other test compounds)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FPTase, and the biotinylated Ras peptide substrate.
-
Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.
-
Initiate the enzymatic reaction by adding [³H]FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add streptavidin-coated SPA beads to the wells. The biotinylated Ras peptide, if farnesylated with [³H]FPP, will bind to the beads.
-
Allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H] label to the scintillant in the beads will generate a signal.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and Inhibition by this compound
The Ras signaling pathway is a crucial cascade that regulates cell proliferation, survival, and differentiation. The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane, where they can be activated and initiate downstream signaling. This compound, by inhibiting FPTase, prevents this critical farnesylation step.
Caption: Ras signaling pathway and the inhibitory action of this compound on FPTase.
Experimental Workflow for this compound Discovery and Characterization
The process of discovering and characterizing a novel natural product like this compound involves a systematic workflow, from initial screening to detailed biological evaluation.
Caption: General experimental workflow for the discovery and characterization of this compound.
Biosynthesis of this compound
The biosynthesis of this compound in Hypholoma sublateritium proceeds through the mevalonate pathway, leading to the synthesis of the triterpenoid backbone, which is then further modified.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
This compound represents a compelling example of a natural product with significant therapeutic potential. Its specific inhibition of farnesyl-protein transferase provides a clear mechanism for its anti-tumor activity by targeting the critical Ras signaling pathway. This technical guide has provided an in-depth overview of the discovery, biological activity, and experimental protocols related to this compound from Hypholoma lateritium. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for chemical modification of this compound is warranted to fully explore its promise as a novel anti-cancer agent.
References
Clavaric Acid: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid is a lanostane-type triterpenoid that has garnered significant interest in the scientific community due to its potent and specific inhibitory activity against farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are frequently mutated in various human cancers. By inhibiting FPTase, this compound presents a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and methods for its characterization.
Natural Sources of this compound
This compound is a secondary metabolite produced by basidiomycete fungi. The two primary species that have been identified as producers of this valuable compound are:
-
Hypholoma sublateritium (Brick Cap Mushroom): This edible wood-rotting fungus is the most extensively studied source of this compound.[1][2] It is widespread in North America and other temperate regions, typically found growing in clusters on hardwood stumps and logs.[2] The production of this compound from H. sublateritium can be achieved through fermentation in submerged cultures.[3]
-
Clavariadelphus truncatus (Truncate Club Coral): This club-shaped fungus is another known producer of this compound.[1][4] It is found in coniferous forests and is also considered edible.[1]
While both fungi are natural sources, large-scale production for research and drug development purposes primarily relies on the controlled fermentation of Hypholoma sublateritium.
Isolation and Purification of this compound
The isolation and purification of this compound from fungal sources involve a multi-step process that includes fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols for these key stages.
Fermentation of Hypholoma sublateritium
Objective: To produce this compound through submerged fermentation of Hypholoma sublateritium.
Materials:
-
Hypholoma sublateritium culture
-
Malt extract agar (MEA) for inoculum preparation
-
Fermentation medium (e.g., Potato Dextrose Broth or a custom defined medium)
-
Shake flasks or a bioreactor
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Grow the Hypholoma sublateritium mycelium on MEA plates at 25°C until sufficient growth is observed.
-
Aseptically transfer agar plugs containing the mycelium to a flask containing the fermentation medium to create a seed culture.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
-
Production Fermentation:
-
Inoculate the production-scale fermentation medium with the seed culture (typically a 10% v/v inoculation).
-
Incubate the production culture at 25°C with continuous agitation (150-200 rpm) for 14-21 days.
-
Monitor the fermentation for growth and this compound production periodically.
-
Extraction of this compound
Objective: To extract this compound from the fermentation broth and mycelium.
Materials:
-
Fermentation culture of Hypholoma sublateritium
-
Filter paper or centrifugation equipment
-
Ethyl acetate
-
Rotary evaporator
-
Freeze-dryer (optional)
Protocol:
-
Separation of Mycelium and Broth:
-
Separate the fungal mycelium from the fermentation broth by filtration through filter paper or by centrifugation.
-
-
Mycelial Extraction:
-
The collected mycelium can be freeze-dried to facilitate extraction.
-
Extract the mycelium with ethyl acetate at room temperature with agitation for several hours.
-
Repeat the extraction process 2-3 times to ensure complete recovery of this compound.
-
Combine the ethyl acetate extracts.
-
-
Broth Extraction:
-
Adjust the pH of the fermentation broth to acidic (e.g., pH 3-4) with an appropriate acid.
-
Perform a liquid-liquid extraction of the acidified broth with an equal volume of ethyl acetate.
-
Repeat the extraction 2-3 times.
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Combine all ethyl acetate extracts (from both mycelium and broth).
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)
-
Fractions collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol and a small amount of acetic acid to ensure the elution of the acidic compound.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Concentrate the pooled fractions to yield a semi-purified extract.
-
-
High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the semi-purified extract in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase (e.g., C18) HPLC column.
-
Elute with an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of water, methanol, and a small amount of acetic acid (e.g., 65:34:1 v/v/v).[5]
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Quantitative Data
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Source Organism/System | Reference |
| IC50 for FPTase Inhibition | 1.3 µM | Human recombinant FPTase | [6][7] |
| Yield Increase (Genetic Modification) | 35-67% | Hypholoma sublateritium (occ gene amplification) | [8] |
| Yield Increase (Genetic Modification) | 32-97% | Hypholoma sublateritium (erg1 gene overexpression) | [9][10] |
Signaling Pathway and Experimental Workflows
Ras Signaling Pathway and FPTase Inhibition
This compound's primary mechanism of action is the inhibition of farnesyl-protein transferase (FPTase), a key enzyme in the Ras signaling pathway. The Ras proteins, when activated, trigger a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival. For Ras proteins to become functional and localize to the plasma membrane, they must undergo post-translational modification, with farnesylation being a critical initial step. By blocking this farnesylation, this compound prevents Ras activation and its downstream signaling, thereby inhibiting uncontrolled cell growth.
Figure 1. Ras Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Farnesyltransferase Inhibition Assay
A common method to assess the inhibitory potential of compounds like this compound is a fluorimetric assay. This workflow outlines the key steps in such an experiment.
Figure 2. Workflow for a Fluorimetric FPTase Inhibition Assay.
Experimental Workflow: Isolation and Purification of this compound
The following diagram illustrates the general workflow for obtaining pure this compound from its fungal source.
Figure 3. General Workflow for the Isolation and Purification of this compound.
Characterization of this compound
The structural elucidation and confirmation of the purity of isolated this compound are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the this compound structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Conclusion
This compound remains a compound of significant interest for its potential as an anti-cancer agent. The ability to reliably source this natural product from fungal fermentation and purify it to a high degree is critical for ongoing research and development efforts. This technical guide provides a comprehensive overview of the necessary methodologies, from cultivation of the producing organism to the final characterization of the pure compound, to support scientists and researchers in this field.
References
- 1. mushroom-appreciation.com [mushroom-appreciation.com]
- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: Showing NP-Card for this compound (NP0023884) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ultimate-mushroom.com [ultimate-mushroom.com]
- 10. researchgate.net [researchgate.net]
Clavaric Acid: A Lanostane Steroid Inhibitor of Farnesyl-Protein Transferase
An In-depth Technical Guide on the Core Lanostane Steroid Structure, Biological Activity, and Experimental Protocols of Clavaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a lanostane-type triterpenoid produced by the mushroom Hypholoma lateritium (also reported from Clavariadelphus truncatus), has garnered significant interest in the field of oncology research.[1][2] Discovered by Merck Research Laboratories, this natural product was identified as a potent and reversible inhibitor of farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification of Ras proteins.[1][2] Dysregulation of Ras signaling is a hallmark of many cancers, making FPTase a compelling therapeutic target. This technical guide provides a comprehensive overview of the core lanostane steroid structure of this compound, its biosynthesis, mechanism of action, and detailed experimental protocols for its isolation, characterization, and biological evaluation.
Core Structure and Chemical Properties
This compound is characterized by a lanostane steroid scaffold, a tetracyclic triterpene skeleton.[1] Its chemical formula is C₃₆H₅₈O₈, with a molar mass of 618.852 g·mol⁻¹.[2] The systematic name for this compound is 24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₈ | [2] |
| Molar Mass | 618.852 g·mol⁻¹ | [2] |
| Appearance | Amorphous Powder | [3] |
| Solubility | Soluble in methanol and DMSO | [4] |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through the mevalonate pathway, diverging from the primary sterol biosynthesis pathway at the level of 2,3-oxidosqualene.[5][6] A key enzyme, a dedicated oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to the lanostane backbone of this compound, rather than to lanosterol, the precursor for ergosterol in fungi.[5][6] The biosynthesis is also dependent on a squalene epoxidase, which converts squalene to 2,3-oxidosqualene.[7]
Caption: Biosynthetic pathway of this compound from squalene.
Mechanism of Action: Farnesyl-Protein Transferase Inhibition
This compound exerts its biological activity primarily through the inhibition of farnesyl-protein transferase (FPTase).[3][8] FPTase is responsible for attaching a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins, most notably the Ras family of small GTPases.[9][10] This farnesylation is a critical step for the proper localization of Ras to the cell membrane, which is essential for its signal-transducing functions in cell growth, differentiation, and survival.[9][10] By inhibiting FPTase, this compound prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation of downstream signaling pathways. This compound is a reversible inhibitor of FPTase with a reported IC₅₀ value of 1.3 µM.[3][8]
Caption: Mechanism of FPTase inhibition by this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on methods described for the isolation of triterpenoids from fungal sources.
Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture and Harvest: Hypholoma sublateritium is cultured in a suitable liquid medium. After a sufficient incubation period, the mycelia are harvested by filtration.
-
Extraction: The harvested mycelia are extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Fractionation and Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against FPTase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ZnCl₂, DTT, [³H]farnesyl pyrophosphate, and a biotinylated Ras peptide substrate.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with purified recombinant human FPTase.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme-inhibitor solution.
-
Reaction Termination and Detection: After incubation, the reaction is stopped, and the biotinylated and [³H]farnesylated peptide is captured on streptavidin-coated plates. The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of FPTase activity (IC₅₀) is calculated from the dose-response curve.
Ras Processing Assay in Cells
This cell-based assay is used to assess the ability of a compound to inhibit Ras farnesylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line with a known Ras mutation (e.g., human pancreatic cancer cells) is cultured. The cells are then treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are harvested and lysed to obtain total protein extracts.
-
Western Blot Analysis: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for both farnesylated (processed) and unfarnesylated (unprocessed) forms of Ras.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. A shift in the electrophoretic mobility of Ras or a decrease in the amount of the processed form indicates inhibition of farnesylation.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study with a wide range of this compound derivatives is not extensively published, some initial findings indicate that modifications to the 3-hydroxy-3-methylglutaric acid side chain can significantly impact the inhibitory activity against FPTase. For instance, removal of this side chain leads to a substantial decrease in potency.
Table 2: FPTase Inhibitory Activity of this compound and a Derivative
| Compound | Modification | FPTase IC₅₀ (µM) |
| This compound | - | 1.3 |
| Clavarinone | Lacks the 3-hydroxy-3-methylglutaric acid side chain | > 100 |
Conclusion
This compound represents a significant natural product with a well-defined lanostane steroid core and potent inhibitory activity against farnesyl-protein transferase. Its unique structure and biological activity make it a valuable lead compound for the development of novel anticancer agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on elucidating a more comprehensive structure-activity relationship and exploring its efficacy in preclinical cancer models.
References
- 1. Tools to analyze protein farnesylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyisoprenylation of Ras in vitro by a farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Farnesyltransferase Inhibitor Mechanism of Clavaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavaric acid, a triterpenoid natural product isolated from the coral mushroom Clavariadelphus truncatus, has been identified as a potent and specific inhibitor of farnesyl-protein transferase (FPTase). This enzyme catalyzes the crucial post-translational lipidation of Ras proteins, a process essential for their membrane localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the inhibitory mechanism of this compound, including its effects on the Ras signaling cascade, detailed experimental protocols for assessing its activity, and a summary of its structure-activity relationship.
Introduction: The Role of Farnesyltransferase in Ras Signaling
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical molecular switches that regulate cellular growth, differentiation, and survival. Their activity is contingent on their localization to the inner leaflet of the plasma membrane, a process initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within the C-terminal CAAX box of the nascent Ras protein. This reaction is catalyzed by the enzyme farnesyl-protein transferase (FPTase).
Oncogenic mutations in Ras proteins, which are present in a significant percentage of human cancers, lock them in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation. By preventing the initial and obligatory farnesylation step, FPTase inhibitors represent a compelling therapeutic strategy to abrogate the oncogenic activity of mutated Ras. This compound has emerged as a noteworthy FPTase inhibitor due to its natural origin and specific mechanism of action.
Biochemical Mechanism of this compound
This compound is a reversible inhibitor of FPTase.[1][2] Kinetic studies have demonstrated that it acts as a competitive inhibitor with respect to the Ras protein substrate, while its interaction with the farnesyl pyrophosphate (FPP) binding site is not competitive.[1][2] This indicates that this compound binds to the FPTase active site at or near the Ras-binding pocket, thereby preventing the enzyme from accommodating its protein substrate.
The inhibition by this compound is highly specific for FPTase. It does not show inhibitory activity against geranylgeranyl-protein transferase-I (GGPTase-I), another prenyltransferase that modifies proteins with a 20-carbon geranylgeranyl group, or squalene synthase, an enzyme further down the isoprenoid biosynthesis pathway.[1][2]
Impact on the Ras-Raf-MEK-ERK Signaling Pathway
The primary consequence of FPTase inhibition by this compound is the disruption of the Ras-Raf-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. By preventing Ras farnesylation, this compound effectively blocks the translocation of Ras to the plasma membrane. This sequestration of Ras in the cytosol renders it incapable of interacting with and activating its downstream effectors, most notably the Raf kinases.
The inhibition of this pathway ultimately leads to a downstream blockade of signaling, preventing the phosphorylation and activation of MEK and ERK. The inactivation of ERK, a key protein kinase with numerous nuclear and cytoplasmic substrates, results in the downregulation of genes involved in cell proliferation and survival.
Quantitative Data
The inhibitory potency of this compound and its derivatives against FPTase has been quantified through various in vitro assays. A summary of the available data is presented below.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Notes |
| This compound | rHFPTase | 1.3[3][4] | Reversible, Ras-competitive[1][2] | |
| Clavarinone | rHFPTase | Less Active | - | Lacks the 3-hydroxy-3-methylglutaric acid side chain.[1][2] |
| This compound Methyl Ester | rHFPTase | Inactive | - | Esterification of the carboxylic acid group.[1][2] |
| This compound | GGPTase-I | No inhibition | - | Demonstrates selectivity for FPTase.[1][2] |
| This compound | Squalene Synthase | No inhibition | - | Does not inhibit enzymes further down the isoprenoid pathway.[1][2] |
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound against FPTase using a scintillation proximity assay (SPA).
Materials:
-
Recombinant Human Farnesyl-Protein Transferase (rHFPTase)
-
[3H]Farnesyl Pyrophosphate ([3H]FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl2, 5 mM DTT, 10 µM ZnCl2, 0.01% Triton X-100
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
rHFPTase
-
Biotinylated Ras peptide
-
This compound dilution (or vehicle control)
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding [3H]FPP to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and capture the farnesylated product by adding a suspension of streptavidin-coated SPA beads.
-
Incubate the plate for at least 30 minutes to allow the biotinylated product to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the [3H]farnesyl group to the scintillant in the SPA beads upon binding results in light emission.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Ras Processing Assay
This protocol describes a western blot-based method to assess the inhibition of Ras processing in a cellular context. The assay relies on the fact that farnesylated Ras migrates faster on an SDS-PAGE gel than its unprocessed, non-farnesylated precursor.
Materials:
-
Rat1 cells transformed with an oncogenic Ras construct
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ras (pan-Ras)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed Rat1 ras-transformed cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Ras overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the results: In the absence of an inhibitor, a single band corresponding to the faster-migrating, processed (farnesylated) Ras will be observed. In the presence of an effective concentration of this compound, a second, slower-migrating band corresponding to the unprocessed (non-farnesylated) Ras will appear and increase in intensity in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is crucial for its inhibitory activity. The presence of the 3-hydroxy-3-methylglutaric acid side chain at the C-2 position of the lanostane skeleton is a key determinant of its potency.[1][2]
-
Clavarinone: This derivative, which is formed by the alkaline hydrolysis of this compound, lacks the 3-hydroxy-3-methylglutaric acid side chain. It is significantly less active as an FPTase inhibitor, highlighting the importance of this side chain for binding to the enzyme.[1][2]
-
This compound Methyl Ester: Esterification of the carboxylic acid group on the 3-hydroxy-3-methylglutaric acid side chain renders the compound inactive. This suggests that the free carboxylic acid is essential for the interaction with the FPTase active site, possibly through the formation of ionic bonds or hydrogen bonds with amino acid residues.[1][2]
Conclusion
This compound is a specific, Ras-competitive inhibitor of farnesyl-protein transferase with an IC50 in the low micromolar range.[3][4] Its mechanism of action involves blocking the farnesylation of Ras proteins, thereby preventing their localization to the plasma membrane and inhibiting the downstream Ras-Raf-MEK-ERK signaling pathway. The 3-hydroxy-3-methylglutaric acid side chain of this compound is essential for its inhibitory activity. The detailed protocols provided in this guide serve as a foundation for the further investigation of this compound and other potential FPTase inhibitors in both biochemical and cellular contexts. The specificity and potent activity of this compound make it a valuable tool for studying the biological roles of protein farnesylation and a promising lead compound for the development of novel anticancer therapeutics.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Genetic Characteristics of the Rat Fibroblast Cell Line Rat-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
The intricate pathway of clavaric acid biosynthesis in fungi: A technical guide for researchers
Fungi, particularly the basidiomycete Hypholoma sublateritium, are the natural source of clavaric acid, a potent antitumor agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this valuable triterpenoid, offering insights for researchers, scientists, and professionals in drug development.
This compound, a lanostane-type triterpenoid, has garnered significant attention for its inhibitory activity against farnesyl-protein transferase, a key enzyme in oncogenic signaling pathways.[1][2] Understanding its biosynthesis is crucial for optimizing its production and for the potential heterologous expression of the pathway in more amenable hosts. The biosynthesis of this compound is a fascinating example of how fungi divert primary metabolic pathways to create complex secondary metabolites.
The biosynthetic pathway: A branch from sterol synthesis
The journey to this compound begins with the ubiquitous precursor of all isoprenoids: acetyl-CoA. Through the mevalonate (MVA) pathway, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the 30-carbon precursor, squalene.
The critical branching point from primary metabolism (ergosterol biosynthesis) to this compound biosynthesis occurs at the level of 2,3-oxidosqualene.[3][4] Two key enzymes, squalene epoxidase and a dedicated oxidosqualene cyclase, channel the metabolic flux towards the production of this compound.
Key enzymes in the this compound biosynthetic pathway
The biosynthesis of this compound is orchestrated by a series of enzymes, with two being of particular importance for initiating the pathway:
-
Squalene Epoxidase (erg1): This enzyme catalyzes the NADPH-dependent monooxygenation of squalene to form 2,3-oxidosqualene.[5][6] The gene encoding this enzyme, erg1, has been shown to be essential for both ergosterol and this compound biosynthesis.[5][6] Overexpression of the erg1 gene in H. sublateritium has been demonstrated to significantly increase the yield of this compound.[5][6]
-
Oxidosqualene Cyclase (occ): This is the committed step in this compound biosynthesis. The occ gene encodes a specialized oxidosqualene cyclase that converts 2,3-oxidosqualene into the initial triterpenoid backbone of this compound.[3][7] This enzyme is distinct from the lanosterol synthase involved in primary metabolism. Gene disruption experiments have shown that the occ gene is essential for this compound production.[3][7]
Downstream modifications: The path to bioactivity
Following the initial cyclization by the oxidosqualene cyclase, the lanostane-type backbone undergoes a series of oxidative modifications to yield the final this compound structure. While the specific enzymes responsible for these downstream steps in H. sublateritium have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases are involved. These enzymes are known to be responsible for the hydroxylation and other modifications of lanostane-type triterpenoids in other fungi, such as Ganoderma species.[6][8]
Quantitative data on this compound production
Genetic manipulation of the key biosynthetic genes has a profound impact on the production of this compound. The following table summarizes the quantitative effects of gene overexpression and disruption on this compound yield in Hypholoma sublateritium.
| Genetic Modification | Effect on this compound Production | Reference |
| Overexpression of erg1 gene | 32% to 97% increase in yield | [5][6] |
| Amplification of occ gene | 35% to 67% increase in yield | [3][7] |
| Disruption of occ gene | Abolished production | [3][7] |
Experimental protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Gene overexpression and disruption in Hypholoma sublateritium
1. Vector Construction:
-
For overexpression, the target gene (e.g., erg1 or occ) is cloned into an expression vector under the control of a strong constitutive promoter, such as the glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter from Agaricus bisporus.
-
For gene disruption, a knockout cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the upstream and downstream regions of the target gene.
2. Transformation:
-
Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for introducing DNA into H. sublateritium.
-
Protoplasts of H. sublateritium are co-cultivated with A. tumefaciens carrying the desired vector.
-
Following co-cultivation, the fungal cells are plated on a selective medium containing an antibiotic to select for transformants.
3. Screening and Confirmation:
-
Putative transformants are screened by PCR to confirm the integration of the expression or disruption cassette.
-
Southern blot analysis is performed to determine the copy number and integration pattern of the transgene.
-
For gene disruption mutants, the absence of the target gene transcript is confirmed by Northern blot analysis or RT-PCR.
Northern blot analysis of gene expression
1. RNA Extraction:
-
Total RNA is extracted from fungal mycelium grown in a suitable liquid medium. Mycelia are harvested, frozen in liquid nitrogen, and ground to a fine powder.
-
RNA is then extracted using a TRIzol-based method or a commercial RNA extraction kit.
2. Gel Electrophoresis and Blotting:
-
Total RNA (10-20 µg) is separated by electrophoresis on a denaturing formaldehyde-agarose gel.
-
The separated RNA is transferred to a positively charged nylon membrane by capillary blotting.
3. Probe Labeling and Hybridization:
-
A DNA probe specific to the target gene is labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.
-
The membrane is pre-hybridized in a suitable hybridization buffer, followed by hybridization with the labeled probe overnight at a specific temperature (e.g., 42-65 °C, depending on the probe and buffer).
4. Washing and Detection:
-
The membrane is washed with a series of stringency washes to remove non-specifically bound probe.
-
The hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).
Visualizing the biosynthesis and workflows
To better understand the complex processes involved in this compound biosynthesis and its investigation, the following diagrams have been generated.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. BGC0001248 [mibig.secondarymetabolites.org]
- 4. daneshyari.com [daneshyari.com]
- 5. A squalene epoxidase is involved in biosynthesis of both the antitumor compound this compound and sterols in the basidiomycete H. sublateritium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygenated lanostane-type triterpenoids from the fungus ganodermalucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Oxidosqualene Cyclase: A Pivotal Biocatalyst in the Clavaric Acid Biosynthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clavaric acid, a potent farnesyl-protein transferase inhibitor with significant antitumor potential, is a triterpenoid secondary metabolite produced by the basidiomycete fungus Hypholoma sublateritium. Central to its biosynthesis is a specialized oxidosqualene cyclase (OSC), an enzyme that catalyzes the intricate cyclization of 2,3-oxidosqualene, diverting it from primary metabolism (sterol biosynthesis) into the dedicated this compound pathway. This technical guide provides a comprehensive overview of the oxidosqualene cyclase involved in this compound biosynthesis, detailing its characterization, the genetic manipulations that have elucidated its function, and the experimental protocols utilized in its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
The discovery of this compound as a specific inhibitor of farnesyl-protein transferase has positioned it as a promising candidate for anticancer drug development.[1][2] Its biosynthesis in Hypholoma sublateritium represents a fascinating example of metabolic engineering in fungi, where a dedicated pathway branches off from the conserved sterol biosynthesis route.[3][4] The key branching point is the cyclization of 2,3-oxidosqualene. In primary metabolism, this substrate is converted to lanosterol by lanosterol synthase, a type of oxidosqualene cyclase.[5] However, in the this compound pathway, a distinct and specialized oxidosqualene cyclase, encoded by the occ gene, directs the cyclization towards the formation of the this compound backbone.[3][6] Understanding the nuances of this specific OSC is critical for harnessing the full therapeutic potential of this compound, potentially through synthetic biology approaches to enhance its production.
The Role of Oxidosqualene Cyclase in the this compound Pathway
The biosynthesis of this compound begins with the universal isoprenoid pathway, leading to the formation of 2,3-oxidosqualene.[3] At this critical juncture, the metabolic fate of 2,3-oxidosqualene is determined by the action of one of two competing oxidosqualene cyclases.
-
Primary Metabolism: The conventional lanosterol synthase directs the cyclization of 2,3-oxidosqualene to lanosterol, the precursor for essential sterols like ergosterol in fungi.
-
Secondary Metabolism (this compound Pathway): A specialized oxidosqualene cyclase, encoded by the occ gene, catalyzes a unique cyclization cascade to form the initial triterpenoid scaffold of this compound.[3][6]
Genetic studies in H. sublateritium have unequivocally demonstrated the essential role of this specific OSC in this compound production. Gene disruption of the occ gene completely abolishes this compound synthesis, while amplification of the gene leads to a significant increase in yield.[6] This highlights the OSC as a flux-controlling enzyme in the pathway.
Quantitative Data on Oxidosqualene Cyclase Manipulation
While detailed in vitro kinetic parameters for the H. sublateritium oxidosqualene cyclase are not extensively reported in the literature, the impact of its genetic manipulation on this compound production provides valuable quantitative insights into its role.
| Genetic Modification of occ Gene | Effect on this compound Production | Reference |
| Gene Disruption (Knockout) | Complete abolishment of production | [6] |
| Gene Amplification (Overexpression) | 35-67% increase in yield | [6] |
| erg1 Gene Overexpression (Squalene Epoxidase) | 32-97% increase in this compound production | [4] |
Note: The overexpression of the squalene epoxidase (erg1) gene, which produces the OSC substrate 2,3-oxidosqualene, also leads to a significant increase in this compound production, further emphasizing that the flux through this pathway is tightly regulated at the substrate level as well.[4]
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
The following diagram illustrates the pivotal position of the specialized oxidosqualene cyclase in diverting the precursor 2,3-oxidosqualene from primary sterol synthesis to the secondary metabolic pathway of this compound.
References
- 1. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]
- 2. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Squalene Epoxidase in the Biosynthesis of Clavaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavaric acid, a triterpenoid produced by the basidiomycete fungus Hypholoma sublateritium, has garnered significant interest in the pharmaceutical industry as a potent and specific inhibitor of Ras farnesyltransferase, a key enzyme in oncogenic signaling pathways. The biosynthesis of this valuable secondary metabolite diverges from the primary sterol synthesis pathway at the level of 2,3-oxidosqualene. Central to the flux of precursors into the this compound pathway is the enzyme squalene epoxidase. This technical guide provides an in-depth analysis of the role of squalene epoxidase in this compound synthesis, detailing the molecular genetics, enzymatic properties, and metabolic engineering strategies that underscore its importance.
Introduction
The isoprenoid pathway is a rich source of diverse natural products with significant therapeutic potential. This compound, a lanostane-type steroid, is a prime example of such a compound.[1] Its ability to inhibit farnesyl-protein transferase with an IC50 value of 1.3 µM makes it a compelling candidate for anti-cancer drug development.[2] The production of this compound in Hypholoma sublateritium is intricately linked to the primary ergosterol biosynthetic pathway, with squalene epoxidase acting as a critical gateway. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the last common precursor for both ergosterol and this compound biosynthesis.[3][4] Understanding the function and regulation of squalene epoxidase is therefore paramount for the targeted enhancement of this compound production.
The Biosynthetic Pathway of this compound
The synthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a reaction that represents a key branch point from the primary metabolic pathway leading to ergosterol. While lanosterol synthase directs 2,3-oxidosqualene towards sterol production, a distinct oxidosqualene cyclase (OSC), encoded by the occ gene, channels this precursor into the this compound pathway.[5][6] The initial steps, including the formation of squalene from farnesyl pyrophosphate and its subsequent epoxidation, are shared with the ergosterol pathway.
Squalene epoxidase, encoded by the erg1 gene in H. sublateritium, is a flavoprotein monooxygenase that requires FAD, NADPH, and P450 cofactors for its activity.[3][4] The product of this enzymatic reaction, 2,3-oxidosqualene (or potentially a dioxido-derivative), is the crucial intermediate that partitions between primary and secondary metabolism.[3][4]
Genetic Manipulation of Squalene Epoxidase and its Impact on this compound Production
Genetic engineering studies in H. sublateritium have unequivocally demonstrated the direct and positive correlation between the expression level of the erg1 gene and the yield of this compound.
Overexpression of the erg1 Gene
Overexpression of the squalene epoxidase gene (erg1) has been shown to significantly enhance the production of this compound.[3][4] This strategy effectively increases the pool of the precursor, 2,3-oxidosqualene, thereby driving the biosynthetic flux towards the this compound pathway. The reported increases in this compound yield upon erg1 overexpression range from 32% to 97%.[3][4]
Silencing of the erg1 Gene
Conversely, silencing of the erg1 gene leads to a reduction in this compound formation.[3][4] This not only confirms the essential role of squalene epoxidase in the pathway but also highlights its potential as a regulatory control point. Silencing of erg1 also results in an ergosterol-dependent phenotype, underscoring the enzyme's dual role in both primary and secondary metabolism.[3][4]
| Genetic Modification | Effect on this compound Production | Reference |
| erg1 Gene Overexpression | 32% to 97% increase | [3][4] |
| erg1 Gene Silencing | Reduction in formation | [3][4] |
| occ Gene Amplification | 35% to 67% increase | [5][6] |
Table 1: Summary of the effects of genetic modifications on this compound production in Hypholoma sublateritium.
Experimental Protocols
Cloning of the Squalene Epoxidase Gene (erg1) from H. sublateritium
The cloning of the erg1 gene is typically achieved through a PCR-based approach using degenerate primers designed from conserved regions of known squalene epoxidase sequences.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from mycelia of H. sublateritium.
-
Degenerate Primer Design: Degenerate primers are designed based on conserved amino acid motifs found in fungal squalene epoxidases.
-
PCR Amplification: PCR is performed using the extracted genomic DNA as a template and the degenerate primers. A temperature gradient may be employed to optimize annealing.
-
Sequence Analysis: The resulting PCR products are cloned into a suitable vector and sequenced.
-
Full-Length Gene Isolation: The partial sequence obtained is used to design specific primers for inverse PCR or to screen a genomic library to isolate the full-length gene.
Agrobacterium tumefaciens-Mediated Transformation of H. sublateritium
Genetic modification of H. sublateritium, including gene overexpression and silencing, can be achieved using Agrobacterium tumefaciens-mediated transformation.
Methodology:
-
Vector Construction: The erg1 gene (for overexpression) or an antisense fragment of erg1 (for silencing) is cloned into a binary vector under the control of a suitable promoter, such as the Agaricus bisporus glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter. The vector also contains a selection marker, typically the hygromycin phosphotransferase (hph) gene.
-
Transformation of A. tumefaciens: The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL1) by electroporation.
-
Co-cultivation: H. sublateritium arthrospores are co-cultivated with the transformed A. tumefaciens on an induction medium.
-
Selection of Transformants: After co-cultivation, the fungal cells are transferred to a selective medium containing an antibiotic (e.g., hygromycin) to select for transformants and a bacteriostatic agent (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Molecular Confirmation: Putative transformants are confirmed by PCR analysis for the presence of the transgene and Southern blotting to determine the copy number and integration pattern.
Squalene Epoxidase Enzyme Assay
The activity of squalene epoxidase can be determined by measuring the conversion of a labeled substrate to its product.
Methodology:
-
Microsome Preparation: Fungal mycelia are harvested, and the microsomal fraction is isolated by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains the microsomal fraction, a buffer (e.g., potassium phosphate), FAD, NADPH, and the substrate (e.g., [14C]squalene or [14C]farnesyl pyrophosphate, which is converted to squalene in situ).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: The reaction is stopped, and the lipids are extracted with an organic solvent (e.g., hexane).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of product (2,3-oxidosqualene) is quantified by scintillation counting or mass spectrometry.
Quantification of this compound
The concentration of this compound in fungal cultures can be determined using liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Extraction: The fungal culture (mycelia and broth) is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Sample Preparation: The extract is dried, redissolved in a suitable solvent (e.g., methanol), and filtered.
-
LC-MS Analysis: The sample is injected onto an LC-MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid. Detection is performed using a mass spectrometer in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified this compound.
Enzyme Kinetics and Inhibition
| Kinetic Parameter | Value | Organism | Reference |
| Km for squalene | 13 µM | Trichophyton rubrum | |
| Vmax | 0.71 nmol/h/mg protein | Trichophyton rubrum | |
| IC50 for Terbinafine | 15.8 nM | Trichophyton rubrum | |
| Ki for Naftifine | 1.1 µM | Candida albicans | [7][8] |
Table 2: Kinetic parameters and inhibitor constants for representative fungal squalene epoxidases.
The potent inhibition of fungal squalene epoxidases by allylamine antimycotics like terbinafine highlights the potential for designing specific inhibitors to modulate the flux through the isoprenoid pathway.
References
- 1. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A squalene epoxidase is involved in biosynthesis of both the antitumor compound this compound and sterols in the basidiomycete H. sublateritium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BGC0001248 [mibig.secondarymetabolites.org]
- 8. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Clavaric Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavaric acid, a unique triterpenoid natural product isolated from the club fungus Clavariadelphus truncatus, has emerged as a molecule of significant interest in oncology research. Its primary mechanism of antitumor activity resides in its function as a potent and specific inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of several proteins implicated in cancer, most notably the Ras family of oncoproteins. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, including its mechanism of action, available quantitative data, and detailed experimental methodologies for its evaluation.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a prime target for therapeutic intervention. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue near the C-terminus. This lipid modification, which facilitates the anchoring of Ras to the plasma membrane, is catalyzed by the enzyme farnesyl-protein transferase (FPTase).[1]
This compound has been identified as a natural inhibitor of FPTase, positioning it as a promising candidate for the development of novel anticancer agents.[1] This document will delve into the technical details of its function and the methodologies used to characterize its activity.
Mechanism of Action: Inhibition of Farnesyl-Protein Transferase
This compound exerts its antitumor effect by directly targeting and inhibiting the enzymatic activity of FPTase.[1] This inhibition prevents the farnesylation of Ras proteins, thereby blocking their localization to the cell membrane and abrogating their downstream signaling functions.
Key characteristics of this compound's FPTase inhibition include:
-
Specificity: It demonstrates specificity for FPTase and does not significantly inhibit geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase, other enzymes involved in related biosynthetic pathways.
-
Competitive Inhibition: this compound acts as a competitive inhibitor with respect to the Ras protein substrate.
The inhibition of FPTase by this compound disrupts the Ras signaling cascade, which is a cornerstone of many cancer types. This pathway, often referred to as the Ras-Raf-MEK-ERK or MAPK pathway, is a critical regulator of cell growth and division.
Quantitative Data
While extensive in-vitro and in-vivo data for this compound are not widely available in the public domain, the following key quantitative measure has been reported:
Table 1: In-vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Source |
| Recombinant Human Farnesyl-Protein Transferase (rHFPTase) | Enzymatic Inhibition Assay | 1.3 µM | [1] |
It is important to note that specific IC50 values for the cytotoxicity of this compound against various cancer cell lines have not been published. However, studies have shown that this compound can inhibit the processing of Ras in ras-transformed Rat1 cells without exhibiting overt cytotoxicity, suggesting a more targeted mechanism of action rather than broad cellular toxicity.
Experimental Protocols
The following sections detail standardized experimental protocols that are employed to evaluate the antitumor properties of farnesyltransferase inhibitors like this compound.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of FPTase. A common method is a fluorescence-based high-throughput screening (HTS) assay.[2][3][4]
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound (or other test compounds)
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Dispensing: Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (a known potent FPTase inhibitor).
-
Enzyme Addition: Add 20 µL of a pre-diluted FPTase solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Substrate Addition: Prepare a substrate mixture containing FPP and the dansylated peptide in assay buffer. Add 20 µL of this mixture to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Ras Processing Assay (Western Blot)
This assay determines the ability of a compound to inhibit the farnesylation of Ras within a cellular context. The inhibition of farnesylation results in a change in the electrophoretic mobility of the Ras protein.
Materials:
-
Cancer cell line with active Ras signaling (e.g., ras-transformed Rat1 cells)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Ras. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Unprocessed (non-farnesylated) Ras will migrate slower than the processed (farnesylated) form.
-
Analysis: Compare the ratio of unprocessed to processed Ras in the treated samples versus the untreated control.
Apoptosis and Cell Cycle Effects
While the primary mechanism of this compound is the inhibition of FPTase, downstream consequences of disrupting Ras signaling often include the induction of apoptosis (programmed cell death) and cell cycle arrest. However, specific studies detailing these effects for this compound are currently lacking in the scientific literature. It is hypothesized that by inhibiting the pro-proliferative and anti-apoptotic signals mediated by Ras, this compound could indirectly lead to these cellular outcomes. Further research is required to elucidate these potential mechanisms.
In-Vivo Antitumor Activity
Published reports suggest that the specific inhibition of FPTase activity can lead to a reduction in tumor development in nude mice models challenged with oncogenic forms of Ras.[1] However, quantitative in-vivo efficacy data, such as tumor growth inhibition percentages and detailed methodologies from studies specifically utilizing this compound, are not currently available in the public domain.
Conclusion and Future Directions
This compound stands as a compelling natural product with a well-defined mechanism of action targeting a critical oncogenic pathway. Its potent and specific inhibition of farnesyl-protein transferase validates FPTase as a viable therapeutic target. However, to fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
In-vitro Cytotoxicity: Comprehensive studies to determine the IC50 values of this compound against a broad panel of human cancer cell lines are needed to understand its spectrum of activity.
-
In-vivo Efficacy: Rigorous preclinical studies in various animal models of cancer are required to establish its antitumor efficacy, optimal dosing, and pharmacokinetic profile.
-
Mechanism of Cell Death: Elucidation of the downstream effects of FPTase inhibition by this compound, including its impact on apoptosis, cell cycle progression, and other cellular processes, will provide a more complete understanding of its biological activity.
-
Clinical Evaluation: To date, there is no information regarding clinical trials of this compound. Should preclinical data prove promising, the progression into clinical evaluation would be the ultimate step in determining its utility as a cancer therapeutic.
References
An In-Depth Technical Guide to the Mechanism of Action of Clavaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid, a triterpenoid natural product, has garnered significant interest within the scientific community for its potential as an anticancer agent. Its primary mechanism of action revolves around the inhibition of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental protocols used to elucidate its function, and the downstream consequences on cellular signaling pathways.
Core Mechanism of Action: Farnesyl-Protein Transferase Inhibition
This compound is a potent and specific inhibitor of farnesyl-protein transferase.[1][2] FPTase catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of target proteins. This farnesylation is essential for the proper membrane localization and subsequent biological activity of these proteins, including the Ras oncoproteins. By inhibiting FPTase, this compound prevents the farnesylation of Ras, thereby abrogating its ability to associate with the plasma membrane and activate downstream pro-proliferative and survival signaling pathways.[3][4]
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against farnesyl-protein transferase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Recombinant Human FPTase (rHFPTase) | 1.3 | Competitive inhibitor with respect to Ras. |
Signaling Pathways Modulated by this compound
The primary signaling cascade affected by this compound is the Ras signaling pathway and its downstream effectors. By preventing Ras farnesylation, this compound effectively dampens the signal transduction through two major pro-cancerous pathways: the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
Ras Farnesylation and Membrane Localization
Downstream Signaling Cascades
Inhibition of Ras activation by this compound leads to the downregulation of the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of FPTase in a cell-free system. A common method involves the use of a fluorescently labeled peptide substrate.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
FPTase: Recombinant human FPTase is diluted in assay buffer to the desired working concentration.
-
Substrates: Farnesyl pyrophosphate (FPP) and a fluorescently labeled Ras-derived peptide (e.g., Dansyl-GCVLS) are prepared in assay buffer.
-
This compound: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add FPTase enzyme to each well.
-
Add the various dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add FPP to all wells.
-
Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent peptide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
The transfer of the farnesyl group to the fluorescent peptide can be detected by various methods, such as scintillation counting if using radiolabeled FPP, or by measuring changes in fluorescence polarization.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ras Processing Assay in Whole Cells (Western Blot)
This assay determines the effect of this compound on the post-translational processing of Ras within intact cells. Unprocessed Ras has a slightly higher molecular weight and migrates more slowly on an SDS-PAGE gel compared to its farnesylated, processed counterpart.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed a Ras-transformed cell line (e.g., Rat1-ras) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Ras.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Analyze the resulting blot for a shift in the electrophoretic mobility of the Ras protein. In this compound-treated samples, an accumulation of the higher molecular weight, unprocessed form of Ras is expected.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Workflow:
Detailed Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC50 value for cytotoxicity by plotting the percentage of cell viability against the logarithm of the this compound concentration.[5][6][7][8][9][10]
-
Conclusion
This compound's primary mechanism of action is the potent and specific inhibition of farnesyl-protein transferase, a key enzyme in the Ras signaling pathway. By preventing the farnesylation and subsequent membrane localization of Ras, this compound effectively attenuates downstream signaling through the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, leading to reduced cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other FPTase inhibitors. A thorough understanding of its mechanism of action is crucial for the rational design and development of novel anticancer therapeutics targeting the Ras signaling cascade.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Early Research on the Biological Activity of Clavaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid, a lanostane-type triterpenoid, emerged in the late 1990s as a promising natural product with significant biological activity. Isolated from the club fungus Clavariadelphus truncatus and also found in Hypholoma lateritium, its discovery was a result of dedicated screening efforts for novel inhibitors of farnesyl-protein transferase (FPTase).[1][2] This enzyme plays a crucial role in the post-translational modification of the Ras protein, a key component in signal transduction pathways that regulate cell growth and proliferation. Dysregulation of Ras is a hallmark of many cancers, making FPTase a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the early research into the biological activity of this compound, focusing on its mechanism of action, quantitative data from initial studies, and the experimental protocols used to elucidate its properties.
Core Biological Activity: Farnesyl-Protein Transferase Inhibition
Early research established this compound as a potent and specific inhibitor of FPTase.[1][3][4] The key findings from this initial period are summarized below.
Quantitative Inhibition Data
The inhibitory activity of this compound against human recombinant FPTase (rHFPTase) was a central focus of early investigations. The data revealed a significant and specific inhibition, which is detailed in the table below.
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC50 | 1.3 µM | Human recombinant FPTase | - | [1][3][4] |
| Inhibition of GGPTase-I | No inhibition | Not specified | This compound is specific for FPTase. | |
| Inhibition of Squalene Synthase | No inhibition | Not specified | Demonstrates selectivity against other enzymes in related pathways. |
Mechanism of Inhibition
Further studies delved into the specific mechanism by which this compound inhibits FPTase. It was determined to be a reversible inhibitor . Kinetic analyses revealed that this compound is competitive with respect to the Ras protein and non-competitive with respect to farnesyl pyrophosphate (FPP) . This indicates that this compound binds to the same site on the enzyme as the Ras protein, preventing its farnesylation.
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's biological activity.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This assay was fundamental to the discovery and characterization of this compound as an FPTase inhibitor.
Objective: To determine the in vitro inhibitory activity of this compound against FPTase.
Materials:
-
Human recombinant FPTase
-
[³H]Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-YRASNRSCAIM)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂)
-
Scintillation vials and scintillation fluid
-
Streptavidin-coated filter plates
Procedure:
-
The assay was performed in a final volume of 50 µL in 96-well plates.
-
To each well, the following were added in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control).
-
Human recombinant FPTase.
-
Biotinylated Ras peptide substrate.
-
-
The reaction was initiated by the addition of [³H]FPP.
-
The plates were incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction was terminated by the addition of a stop solution (e.g., 1 M HCl in ethanol).
-
The reaction mixture was transferred to a streptavidin-coated filter plate and washed to remove unincorporated [³H]FPP.
-
The filter plate was dried, and the amount of incorporated [³H]farnesyl was determined by scintillation counting.
-
The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated from the dose-response curve.
Workflow Diagram:
Cell-Based Ras Processing Assay
This assay was crucial to confirm that this compound could inhibit Ras farnesylation within a cellular context.
Objective: To determine if this compound inhibits the post-translational processing of Ras protein in whole cells.
Cell Line: Ras-transformed NIH3T3 cells.
Materials:
-
Ras-transformed NIH3T3 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound
-
Lovastatin (positive control for inhibition of the mevalonate pathway)
-
Mevalonate
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting reagents and equipment
-
Anti-Ras antibody
Procedure:
-
Ras-transformed NIH3T3 cells were seeded in culture plates and allowed to adhere.
-
Cells were treated with varying concentrations of this compound, lovastatin, or vehicle control for a specified duration (e.g., 24 hours).
-
In a subset of wells treated with lovastatin, mevalonate was added to rescue the effect of HMG-CoA reductase inhibition.
-
After treatment, cells were harvested and lysed.
-
Cell lysates were subjected to SDS-PAGE to separate proteins by size. Unprocessed (cytosolic) Ras migrates slower than processed (membrane-bound) Ras.
-
Proteins were transferred to a membrane for Western blotting.
-
The membrane was probed with an anti-Ras antibody to visualize the processed and unprocessed forms of the Ras protein.
-
A shift in the Ras band to a higher molecular weight (slower migration) indicated an inhibition of processing.
Logical Relationship Diagram:
Signaling Pathway Context
This compound's mechanism of action is directly tied to the Ras signaling pathway, a critical regulator of cell fate. The farnesylation of Ras is a prerequisite for its localization to the plasma membrane, where it can be activated and initiate downstream signaling cascades.
Selectivity and Early Cytotoxicity Assessment
An important aspect of the early evaluation of this compound was its selectivity. It was found to be specific for FPTase and did not inhibit the related enzyme geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase. This specificity is crucial for minimizing off-target effects.
In terms of cytotoxicity, initial studies in Ras-transformed Rat1 cells indicated that this compound inhibited Ras processing without being overtly cytotoxic. This early observation suggested a potentially favorable therapeutic window, a critical consideration for any potential anticancer agent.
Conclusion
The early research on this compound laid a strong foundation for its consideration as a novel therapeutic lead. Its identification as a potent, specific, and Ras-competitive inhibitor of FPTase provided a clear mechanism of action. The initial in vitro and cell-based assays demonstrated its ability to interfere with a key oncogenic pathway. While these early studies were promising, they also highlighted the need for further investigation into its in vivo efficacy, pharmacokinetic properties, and broader toxicological profile. The work conducted in this initial phase was instrumental in paving the way for future research into this compound and other natural product-derived FPTase inhibitors.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Clavaric Acid from Hypholoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid is a triterpenoid fungal metabolite that has garnered significant interest in the field of drug development due to its potent and specific inhibitory activity against farnesyl-protein transferase (FPTase).[1] This enzyme is crucial for the post-translational modification of Ras proteins, which are frequently mutated in human cancers.[2] By inhibiting FPTase, this compound presents a promising avenue for the development of novel anticancer therapeutics. The primary fungal source for this compound is the basidiomycete Hypholoma sublateritium.[3][4] This document provides detailed protocols for the cultivation of Hypholoma, extraction of this compound, and its subsequent purification, along with relevant quantitative data and pathway diagrams.
Data Presentation
Table 1: Production of this compound in Hypholoma sublateritium Cultures
The following table summarizes the approximate production and intracellular content of this compound in wild-type (WT) and genetically modified strains of Hypholoma sublateritium. The erg1 gene encodes a squalene epoxidase, and its overexpression has been shown to significantly increase this compound yield.[2]
| Strain | Genotype | This compound Production (mg/L) | This compound Content (mg/g dry weight) |
| WT | Wild-Type | ~25 | ~2.0 |
| erg1over-21 | erg1 overexpression | ~45 | ~3.5 |
| erg1over-43 | erg1 overexpression | ~48 | ~3.8 |
| erg1a1-23 | erg1 silenced | ~10 | ~0.8 |
| erg1a1-4 | erg1 silenced | ~8 | ~0.6 |
Data are estimated from graphical representations in scientific literature.[5]
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the cultivation of Hypholoma sublateritium for the production of this compound.
Materials:
-
Hypholoma sublateritium culture
-
Potato Dextrose Agar (PDA) plates
-
Malt Extract Broth (MEB): 20 g/L malt extract, 5 g/L peptone, 20 g/L glucose
-
Sterile flasks
-
Incubator
-
Shaker incubator
Procedure:
-
Strain Maintenance: Maintain the Hypholoma sublateritium culture on PDA plates at 20°C. Subculture every 3-4 weeks to ensure viability.
-
Inoculum Preparation: To generate arthrospores for inoculation, grow the fungus on PDA plates for 3 weeks at 20°C.[6]
-
Fermentation: a. Inoculate 100 mL of sterile MEB in a 250 mL flask with mycelial plugs or arthrospores from the PDA plates.[7] b. Incubate the flasks at 25°C in a shaker incubator at 200 rpm for 21 days.[7]
Extraction of this compound
This protocol outlines the extraction of this compound from the fungal mycelium and culture broth.
Materials:
-
Hypholoma sublateritium culture from fermentation
-
Ethyl acetate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Harvesting: After the fermentation period, harvest the fungal biomass by vacuum filtration through a Büchner funnel. Collect both the mycelium and the culture filtrate.
-
Extraction: a. Combine the mycelium and the culture filtrate. b. Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 15 minutes in a separatory funnel. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. e. Pool the ethyl acetate extracts.
-
Drying and Concentration: a. Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove any residual water. b. Filter to remove the sodium sulfate. c. Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C. The resulting solid is the crude this compound extract.
Purification of this compound
This protocol describes the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetic acid)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
HPLC system with a C18 or C30 column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (HPLC grade)
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation): a. Prepare a silica gel column packed in hexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. c. After the solvent has evaporated, load the dried silica gel with the adsorbed extract onto the top of the column. d. Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:
- 100% Hexane
- Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)
- 100% Ethyl Acetate
- Ethyl Acetate:Methanol (9:1) e. Collect fractions and monitor the separation by TLC, visualizing the spots under UV light or with a suitable staining reagent. Pool the fractions containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification): a. Concentrate the pooled fractions from the silica gel column. b. Dissolve the concentrated sample in the mobile phase for injection. c. Purify the this compound using a preparative reverse-phase HPLC system equipped with a C18 or C30 column.[8][9] d. A suitable mobile phase is a gradient of water (with 0.1% acetic acid) and acetonitrile or methanol. An example gradient is:
- Start with 60% water (0.1% acetic acid) and 40% acetonitrile.
- Over 30 minutes, increase to 100% acetonitrile. e. Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound. f. Evaporate the solvent from the collected fraction to obtain pure this compound.
Visualizations
Farnesyl-Protein Transferase (FPTase) Inhibition by this compound
Caption: Inhibition of the FPTase pathway by this compound.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agrobacterium tumefaciens-mediated transformation of the antitumor this compound-producing basidiomycete Hypholoma sublateritium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Clavaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Clavaric acid, a potent farnesyl-protein transferase (FPTase) inhibitor with significant therapeutic potential, from fungal sources. Utilizing a two-step High-Performance Liquid Chromatography (HPLC) strategy, this method is designed to achieve high purity and yield, suitable for downstream applications in research and drug development. The protocol outlines a preparative HPLC step for initial fractionation followed by an analytical HPLC step for final polishing and purity assessment.
Introduction
This compound is a lanostane-type triterpenoid produced by fungi such as Clavariadelphus truncatus and Hypholoma sublateritium.[1] It has garnered significant interest in the pharmaceutical industry due to its specific and reversible inhibition of farnesyl-protein transferase (FPTase) with an IC50 value of 1.3 µM.[1] FPTase is a critical enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting the farnesylation of Ras, this compound disrupts its localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[2][3][4][5] The development of potent FPTase inhibitors like this compound represents a promising strategy for the development of targeted anticancer therapies.[5][6]
The purification of this compound from complex fungal extracts presents a significant challenge. HPLC is a powerful technique for the isolation and purification of natural products. This application note describes a robust and reproducible HPLC method for obtaining highly pure this compound.
Signaling and Biosynthetic Pathways
Ras Signaling Pathway and Inhibition by this compound
The Ras proteins are key regulators of cellular proliferation, differentiation, and survival. Their activity is dependent on their localization to the plasma membrane, a process initiated by the farnesylation of a C-terminal CaaX motif by FPTase. This compound, as an FPTase inhibitor, blocks this crucial step, thereby preventing Ras activation and the subsequent downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are often hyperactivated in cancer.
Biosynthesis of this compound
This compound is synthesized via the isoprenoid pathway. The biosynthesis begins with the cyclization of squalene to form oxidosqualene, which is then converted to the lanostane backbone by oxidosqualene cyclase. A series of subsequent enzymatic modifications leads to the final structure of this compound.
Experimental Protocols
Fungal Culture and Extraction
A detailed protocol for the extraction of triterpenoids from Hypholoma sublateritium is provided below. This protocol can be adapted for other this compound-producing fungi.
Materials:
-
Hypholoma sublateritium mycelium
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer
-
Ultrasonic bath
-
Centrifuge
Protocol:
-
Harvest fresh mycelia from the culture medium.
-
Freeze-dry the mycelia to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
Suspend the fungal powder in methanol at a 1:10 (w/v) ratio.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more with methanol.
-
Pool the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting crude extract between ethyl acetate and water (1:1, v/v).
-
Collect the ethyl acetate fraction, which contains the triterpenoids.
-
Evaporate the ethyl acetate to dryness to yield the crude this compound extract.
-
Store the crude extract at -20°C until further purification.
HPLC Purification Workflow
The purification of this compound is achieved through a two-step HPLC process. The first step involves a preparative scale separation to fractionate the crude extract, followed by an analytical scale purification of the this compound-containing fractions.
Preparative HPLC Protocol
Instrumentation:
-
Preparative HPLC system with a quaternary pump, autosampler, and fraction collector.
-
UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-100% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Injection Volume | 500 µL (of 50 mg/mL crude extract in methanol) |
| Detection | 210 nm |
| Column Temperature | 25°C |
Protocol:
-
Dissolve the crude extract in methanol to a final concentration of 50 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
Equilibrate the preparative column with 30% mobile phase B for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
Analytical HPLC Protocol for Purity Assessment and Final Purification
Instrumentation:
-
Analytical HPLC system with a binary pump, autosampler, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | 210 nm |
| Column Temperature | 30°C |
Protocol:
-
Pool the this compound-rich fractions from the preparative HPLC and evaporate the solvent.
-
Redissolve the residue in a minimal volume of methanol.
-
Equilibrate the analytical column with 50% mobile phase B for at least 20 minutes.
-
Inject the sample and run the gradient program.
-
Collect the peak corresponding to this compound.
-
Assess the purity of the collected peak by re-injecting a small aliquot.
-
Confirm the identity of the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the purification of this compound from a 100 g starting batch of dried Hypholoma sublateritium mycelia.
Table 1: Purification Summary of this compound
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Recovery (%) |
| Crude Extract | 5,000 | ~2 | 100 | 100 |
| Preparative HPLC Fraction | 250 | ~75 | 187.5 | 75 |
| Analytical HPLC | 120 | >98 | 117.6 | 62.7 |
Table 2: Comparison of Analytical and Preparative HPLC Parameters
| Parameter | Preparative HPLC | Analytical HPLC |
| Column Dimensions | 250 x 21.2 mm | 250 x 4.6 mm |
| Particle Size | 10 µm | 5 µm |
| Flow Rate | 15 mL/min | 1.0 mL/min |
| Injection Volume | 500 µL | 20 µL |
| Typical Loading | 25 mg | < 0.1 mg |
Conclusion
The two-step HPLC protocol detailed in this application note provides an effective and reproducible method for the purification of this compound from fungal sources. The combination of preparative and analytical scale chromatography allows for the isolation of this compound with high purity and reasonable recovery, making it suitable for further biological and pharmacological studies. This method can be a valuable tool for researchers and scientists working on the development of novel FPTase inhibitors for therapeutic applications.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Farnesyltransferase Inhibition Assay Using Clavaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of a variety of cellular proteins. It catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of target proteins.[1] This process, known as farnesylation, is essential for the proper subcellular localization and function of numerous proteins involved in critical signaling pathways, most notably the Ras superfamily of small GTPases.[2]
The Ras proteins are key regulators of cell proliferation, differentiation, and survival, and activating mutations in Ras genes are found in a significant percentage of human cancers.[3] The transforming activity of oncogenic Ras is dependent on its farnesylation, which facilitates its anchoring to the plasma membrane.[3] Consequently, the inhibition of farnesyltransferase has emerged as a promising therapeutic strategy for cancer.[4]
Clavaric acid is a naturally occurring triterpenoid isolated from the mushroom Clavariadelphus truncatus.[5] It has been identified as a potent and specific inhibitor of farnesyltransferase.[5][6] This document provides detailed protocols for an in vitro farnesyltransferase inhibition assay using this compound, intended for researchers in drug discovery and cancer biology.
Farnesyltransferase and Associated Signaling Pathways
Farnesyltransferase is a heterodimeric enzyme that recognizes the CaaX box on its protein substrates.[7] In addition to the well-known Ras proteins, other important substrates for FTase include RhoB, nuclear lamins, and centromere-associated proteins like CENP-E and CENP-F, all of which are involved in fundamental cellular processes.[2][8] Inhibition of FTase can therefore impact multiple signaling cascades. The primary pathway of interest in oncology is the Ras signaling pathway, which includes the downstream Raf-MEK-ERK and PI3K-Akt cascades that regulate cell cycle progression and apoptosis.[3]
Quantitative Data for this compound
This compound acts as a competitive inhibitor of farnesyltransferase with respect to the Ras protein substrate and is a reversible inhibitor.[9] The following table summarizes the known inhibitory activity of this compound and provides a template for recording experimentally determined kinetic parameters.
| Inhibitor | Target | IC50 | Ki (Inhibition Constant) | Mode of Inhibition |
| This compound | Human FTase | 1.3 µM[5][6] | To be determined | Competitive with Ras[9] |
| Experimental | FTase | Calculated | Calculated | Determined |
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
Experimental Protocols
This section details a non-radioactive, fluorescence-based in vitro assay to determine the inhibitory activity of this compound on farnesyltransferase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence intensity.
Materials and Reagents
-
Recombinant Human Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm
Preparation of Solutions
-
This compound Stock Solution: Due to its limited aqueous solubility, prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C. Further dilutions should be made in the Assay Buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Working Solution: Dilute the recombinant human FTase in Assay Buffer to the desired working concentration (e.g., 20 nM). The optimal concentration should be determined experimentally to ensure a linear reaction rate for the duration of the assay.
-
Substrate Mix: Prepare a 2X substrate mix containing 4 µM Dansyl-GCVLS peptide and 1 µM FPP in Assay Buffer. The optimal concentrations of both substrates may need to be determined empirically, ideally at or below their respective Km values to accurately assess competitive inhibition.
Farnesyltransferase Inhibition Assay Protocol
The following protocol is for a single well in a 96-well plate format. Adjust volumes accordingly for other formats.
-
Inhibitor Addition: To each well, add 25 µL of this compound diluted in Assay Buffer to achieve a 2X final concentration. For the positive control (no inhibition), add 25 µL of Assay Buffer with the same final concentration of DMSO. For the negative control (background), add 25 µL of Assay Buffer.
-
Enzyme Addition: Add 25 µL of the FTase working solution (e.g., 20 nM) to all wells except the negative control wells. To the negative control wells, add 25 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X substrate mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity (Excitation: 340 nm, Emission: 550 nm) every minute for 30-60 minutes.
Data Analysis
-
Calculate Reaction Rates: For each concentration of this compound, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = (1 - (v_inhibitor / v_control)) * 100 where v_inhibitor is the rate in the presence of this compound and v_control is the rate in the absence of the inhibitor (positive control).
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Determine Mode of Inhibition and Ki: To confirm the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of one substrate (e.g., the peptide) while keeping the other substrate (FPP) and the inhibitor at fixed concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of farnesyltransferase. This means that it binds to the active site of the enzyme, likely where the Ras protein substrate would normally bind, thereby preventing the farnesylation of Ras and other CaaX-containing proteins.
References
- 1. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and steroidal analogues as Ras- and FPP-directed inhibitors of human farnesyl-protein transferase. | Semantic Scholar [semanticscholar.org]
In Vitro Analysis of Clavaric Acid in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clavaric acid is a triterpenoid natural product isolated from the mushroom Clavariadelphus truncatus. It has been identified as a potent and specific inhibitor of farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification of Ras proteins.[1][2][3][4] Ras proteins are small GTPases that play a central role in cell signaling pathways regulating proliferation, differentiation, and survival. Oncogenic mutations in Ras are prevalent in a wide range of human cancers, leading to constitutive activation of these signaling cascades and uncontrolled cell growth.
Farnesylation, the attachment of a farnesyl isoprenoid group to the C-terminal cysteine of Ras, is essential for its localization to the plasma membrane and subsequent activation of downstream signaling.[1] By inhibiting FPTase, this compound prevents Ras farnesylation, thereby blocking its membrane association and oncogenic signaling. This mechanism of action makes this compound a compelling candidate for anti-cancer drug development. One of the earliest identified non-peptidic FPTase inhibitors, this compound, demonstrates an IC50 value of 1.3 µM against recombinant human FPTase.[1][2][3]
These application notes provide a comprehensive overview of the in vitro analysis of this compound in cancer cell lines, including detailed protocols for assessing its anti-proliferative, pro-apoptotic, and cell cycle-modifying effects.
Mechanism of Action: Inhibition of Ras Signaling
This compound exerts its anti-cancer effects by targeting the Ras signaling pathway. The farnesylation of Ras proteins is a critical step for their biological activity. This compound's inhibition of FPTase disrupts this process, leading to the accumulation of unprocessed, inactive Ras in the cytoplasm. This, in turn, inhibits the downstream activation of critical signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are frequently hyperactivated in cancer and are crucial for tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the in vitro effects of this compound on various cancer cell lines. This data is illustrative and intended to serve as a template for presenting experimental results.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cancer Cell Line | Tissue of Origin | Ras Mutation Status | IC50 (µM) after 72h |
| HCT-116 | Colon | KRAS G13D | 5.2 |
| A549 | Lung | KRAS G12S | 8.7 |
| PANC-1 | Pancreas | KRAS G12D | 12.5 |
| MIA PaCa-2 | Pancreas | KRAS G12C | 10.1 |
| MCF-7 | Breast | Wild-type | 25.8 |
| MDA-MB-231 | Breast | KRAS G13D | 7.9 |
Table 2: Induction of Apoptosis by this compound (48h Treatment)
| Cancer Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| HCT-116 | 0 (Control) | 4.1 ± 0.8 | 1.0 |
| 5 | 28.5 ± 2.1 | 3.5 ± 0.4 | |
| 10 | 45.2 ± 3.5 | 6.2 ± 0.7 | |
| A549 | 0 (Control) | 3.5 ± 0.5 | 1.0 |
| 10 | 22.7 ± 1.9 | 2.8 ± 0.3 | |
| 20 | 38.9 ± 2.8 | 5.1 ± 0.6 |
Table 3: Effect of this compound on Cell Cycle Distribution (24h Treatment)
| Cancer Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT-116 | 0 (Control) | 45.3 ± 2.2 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| 5 | 68.7 ± 3.1 | 18.4 ± 1.2 | 12.9 ± 1.0 | |
| MDA-MB-231 | 0 (Control) | 52.1 ± 2.5 | 28.9 ± 1.6 | 19.0 ± 1.3 |
| 10 | 75.4 ± 3.8 | 12.5 ± 0.9 | 12.1 ± 0.8 |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Ras Farnesylation
This protocol is for assessing the inhibition of Ras farnesylation in cancer cells treated with this compound. Unfarnesylated Ras migrates slower on an SDS-PAGE gel.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Ras. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Look for a shift in the molecular weight of Ras, indicating the accumulation of the unprocessed, unfarnesylated form.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound and steroidal analogues as Ras- and FPP-directed inhibitors of human farnesyl-protein transferase. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Clavaric Acid IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid is a triterpenoid natural product isolated from the fungus Clavariadelphus truncatus. It has garnered significant interest in the field of oncology due to its specific mechanism of action as an inhibitor of farnesyl-protein transferase (FPTase).[1][2][3] This enzyme plays a crucial role in the post-translational modification of several proteins, most notably the Ras family of small GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Oncogenic mutations in Ras are found in a significant percentage of human cancers, making the inhibition of its function a key therapeutic strategy.
Farnesylation, the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of Ras, is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades. By inhibiting FPTase, this compound prevents the farnesylation of Ras, thereby disrupting its function and impeding the oncogenic signaling that drives tumor growth.
Mechanism of Action: Inhibition of Farnesyl-Protein Transferase
This compound acts as a potent and specific inhibitor of farnesyl-protein transferase. The primary mechanism involves the competitive inhibition of the enzyme, preventing the transfer of the farnesyl group to its protein substrates. This targeted action disrupts the function of key signaling proteins, including those in the Ras superfamily, which are heavily reliant on farnesylation for their biological activity. The inhibition of FPTase by this compound has been shown to have an IC50 value of 1.3 µM for the recombinant human enzyme (rHFPTase).[1][2][3]
Quantitative Data
| Compound | Target | IC50 Value | Reference |
| This compound | Recombinant Human Farnesyl-Protein Transferase (rHFPTase) | 1.3 µM | [1][2][3] |
Further research is required to establish a comprehensive profile of this compound's cytotoxic activity against a panel of cancer cell lines to better understand its therapeutic potential.
Signaling Pathway
The primary signaling pathway affected by this compound is the Ras-Raf-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The inhibition of FPTase by this compound prevents the membrane localization and activation of Ras, a key upstream activator of this cascade.
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound against an adherent cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom microplates, sterile
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). g. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. After 24 hours of cell incubation, carefully remove the old medium from the wells. d. Add 100 µL of the prepared drug dilutions and vehicle control to the respective wells (in triplicate for each concentration). e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the IC50 value of a test compound.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of Clavaric Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid, a triterpenoid isolated from the fungus Clavariadelphus truncatus, has been identified as a potent inhibitor of farnesyl-protein transferase (FPTase).[1][2] FPTase plays a critical role in the post-translational modification of Ras proteins, a family of small GTPases that are frequently mutated and constitutively activated in a significant percentage of human cancers. The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. By inhibiting FPTase, this compound prevents Ras processing, thereby blocking its oncogenic signaling. This mechanism of action makes this compound a promising candidate for anti-cancer therapy, particularly in tumors driven by Ras mutations.
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical animal models of cancer. Due to the limited availability of specific in vivo data for this compound, the following protocols and data tables are based on established methodologies for other well-characterized farnesyltransferase inhibitors (FTIs), such as Lonafarnib and Tipifarnib. Researchers should adapt these guidelines as necessary for the specific experimental context.
Mechanism of Action: Inhibition of Ras Signaling
This compound competitively inhibits FPTase with respect to the Ras-peptide substrate.[1] This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate to the cysteine residue within the C-terminal CAAX box of Ras proteins. Without this lipid modification, Ras cannot anchor to the cell membrane, rendering it inactive.
Experimental Protocols
The following protocols describe the establishment of a subcutaneous tumor xenograft model in immunodeficient mice, a widely used preclinical model to evaluate the efficacy of anti-cancer compounds.
Animal Models
-
Species and Strain: Immunodeficient mice (e.g., athymic nude mice, SCID mice) are commonly used for xenograft studies to prevent rejection of human tumor cells. The choice of strain may depend on the specific tumor cell line being used.
-
Age and Weight: Mice are typically 4-6 weeks old at the start of the study.
-
Housing and Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Tumor Implantation
-
Cell Lines: Select human cancer cell lines with known Ras mutations (e.g., HCT116 [K-Ras], A549 [K-Ras], MIA PaCa-2 [K-Ras]).
-
Cell Preparation: Culture the selected cell line under standard conditions. Harvest cells in the logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank.
-
Preparation of this compound Formulation
The formulation of this compound will depend on its solubility and the intended route of administration. For many non-polar compounds, a suspension or solution for oral gavage or intraperitoneal injection is prepared.
-
Vehicle Selection: Common vehicles for oral administration include 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or a mixture of solvents like DMSO, PEG300, and Tween 80 in saline.
-
Preparation for Oral Gavage (Example):
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A standard dosing volume is 100 µL per 20 g mouse.
-
Weigh the this compound powder and suspend or dissolve it in the chosen vehicle. Sonication or gentle heating may be necessary to achieve a homogenous mixture.
-
Prepare the formulation fresh daily or store it according to its stability data, protected from light if the compound is light-sensitive.
-
In Vivo Efficacy Study Design
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is common).
-
Treatment Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., another FTI or a standard-of-care chemotherapeutic agent)
-
-
Administration: Administer this compound or vehicle according to the predetermined schedule (e.g., once or twice daily by oral gavage).
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at the same time as tumor measurements to monitor for signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a certain size, or after a fixed duration.
-
At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting to confirm target engagement).
-
Data Presentation
The following tables summarize dosages and administration routes for the well-characterized farnesyltransferase inhibitors Lonafarnib and Tipifarnib in various animal models. This data can serve as a starting point for designing in vivo studies with this compound.
Table 1: Lonafarnib Administration in Animal Models
| Animal Model | Cancer/Disease Type | Dosage | Administration Route | Study Outcome |
| Mouse (G609G) | Hutchinson-Gilford Progeria Syndrome | 450 mg/kg in chow | Oral (in gel-based chow) | Improved cardiovascular function and 100% survival |
| Mouse (xenograft) | Various solid tumors | 75 mg/kg twice daily | Oral | MTD established in combination with other agents |
| Mouse (transgenic, v-Ha-ras) | Mammary and salivary carcinomas | Not specified | Not specified | Induced tumor regression |
Table 2: Tipifarnib Administration in Animal Models
| Animal Model | Cancer/Disease Type | Dosage | Administration Route | Study Outcome |
| Mouse (nude) | Gastric cancer xenografts | 3 mg/kg/day | Intraperitoneal injection | Suppressed tumor growth of HIF-1α-positive cells |
| Mouse (nude/SCID) | Head and Neck Squamous Cell Carcinoma (PDX) | 60 mg/kg twice daily | Oral | Induced tumor stasis or regression in HRAS-mutant models |
| Mouse (nude) | Mantle cell lymphoma xenograft | 100, 250, 500 mg/kg twice daily for 8 days | Oral | Cytostatic activity at 500 mg/kg |
Conclusion
This compound presents a compelling profile as an FPTase inhibitor for cancer therapy. The protocols and data presented herein provide a framework for the preclinical in vivo evaluation of its anti-tumor efficacy. While specific in vivo data for this compound is not yet widely available, the established methodologies for other FTIs offer a robust starting point for investigation. Careful dose-finding studies and toxicological evaluation will be critical next steps in the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Clavaric Acid Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid is a triterpenoid natural product isolated from the fungus Clavariadelphus truncatus. It has garnered significant interest in oncology research due to its mechanism of action as a potent inhibitor of farnesyl-protein transferase (FPTase).[1] FPTase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase an attractive target for therapeutic intervention.[2][3][4]
These application notes provide a comprehensive overview of the administration of this compound in mouse tumor models, including its mechanism of action, detailed experimental protocols, and a summary of expected outcomes based on studies of similar farnesyltransferase inhibitors (FTIs).
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting FPTase with an IC50 value of 1.3 µM.[1] This inhibition prevents the farnesylation of Ras proteins. Without the farnesyl group, Ras cannot anchor to the inner surface of the cell membrane, a prerequisite for its activation and signaling functions. Consequently, the downstream effectors of Ras, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, are not activated, leading to a reduction in cell proliferation and survival.[4][5]
Signaling Pathway Diagram
Caption: Ras signaling pathway and the inhibitory action of this compound.
Quantitative Data from FTI Studies in Mouse Tumor Models
| FTI Compound | Mouse Model | Tumor Type | Administration Route | Dosage | Outcome | Reference |
| L-744,832 | MMTV-v-Ha-ras Transgenic | Mammary Carcinoma | Subcutaneous | 40 mg/kg daily | Tumor regression | [6][7] |
| L-744,832 | MMTV-TGFα Transgenic | Mammary Tumor | Subcutaneous | 40 mg/kg daily | Tumor regression, G1 arrest, increased apoptosis | [8] |
| L-744,832 | Nf1-deficient hematopoietic cells transplanted into mice | Myeloproliferative disorder | Intraperitoneal | 40 or 80 mg/kg (single dose) | Inhibition of H-Ras farnesylation | [9] |
| SCH66336 (Lonafarnib) | Syngeneic transplant of mature B cell lymphoma | B cell lymphoma | Not specified | Not specified | Tumor regression, long-term remission in ~25% of animals | [10] |
| BIM-46228 | Nude mice with MIA-PaCa-2 or HCT-116 xenografts | Pancreatic and colon carcinoma | Not specified | Not specified | Reduced tumor growth rate | [2] |
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo anti-tumor studies with FTIs and can be adapted for this compound.
Protocol 1: Xenograft Mouse Model of Human Cancer
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., PANC-1, HCT-116)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)
-
This compound
-
Vehicle solution (e.g., 0.9% NaCl, 10% DMSO in corn oil)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate media to 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with calipers. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the vehicle to the desired final concentration. A starting dose could be in the range of 20-50 mg/kg, based on other FTIs.
-
Administer this compound to the treatment group via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily or on another specified schedule.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).
Protocol 2: Syngeneic Mouse Model
This protocol is for evaluating this compound in a mouse model with a competent immune system.
Materials:
-
Murine cancer cell line (e.g., CT26, B16-F10)
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, matching the cell line origin)
-
This compound and vehicle
-
Standard cell culture and injection supplies
Procedure:
-
Cell Culture and Preparation: As described in Protocol 1, using a murine cancer cell line.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (e.g., 1 x 10^5 to 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment: Follow steps 4-8 as described in Protocol 1.
-
Immunophenotyping (Optional): At the study endpoint, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo testing of this compound.
Conclusion
This compound, as a farnesyl-protein transferase inhibitor, holds promise as an anti-cancer agent by targeting the crucial Ras signaling pathway. While direct in vivo efficacy data for this compound is limited, the substantial preclinical evidence for other FTIs suggests its potential to inhibit tumor growth in mouse models. The provided protocols offer a framework for researchers to investigate the anti-tumor effects of this compound in a preclinical setting. Further studies are warranted to establish the in vivo efficacy, optimal dosing, and safety profile of this compound for potential translation into clinical applications.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras pathway | Abcam [abcam.com]
- 5. cusabio.com [cusabio.com]
- 6. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A farnesyltransferase inhibitor induces tumor regression in transgenic mice harboring multiple oncogenic mutations by mediating alterations in both cell cycle control and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Farnesyl transferase inhibitors induce extended remissions in transgenic mice with mature B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Clavaric Acid in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid is a triterpenoid fungal metabolite that has garnered significant interest in cancer research due to its potent and specific inhibition of farnesyl-protein transferase (FPTase). By inhibiting FPTase, this compound disrupts the post-translational modification of key signaling proteins, most notably Ras, thereby impeding their localization to the cell membrane and subsequent activation of downstream oncogenic pathways. The quantification of this compound in biological samples is crucial for pharmacokinetic studies, determining therapeutic efficacy, and understanding its mechanism of action in preclinical and clinical settings.
This document provides a detailed guide for the quantification of this compound in biological matrices, such as plasma, cell lysates, and fungal cultures. The protocols outlined below are based on established analytical techniques for triterpenoids and related organic acids and should be adapted and validated for specific experimental needs.
Signaling Pathway of this compound's Target: Farnesyl-Protein Transferase
This compound's primary molecular target is farnesyl-protein transferase. This enzyme is responsible for the farnesylation of a variety of proteins, including the Ras family of small GTPases. Farnesylation is a critical post-translational modification that attaches a farnesyl pyrophosphate (FPP) group to a cysteine residue at the C-terminus of the target protein. This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to the inner leaflet of the plasma membrane. Membrane association is a prerequisite for Ras to interact with its downstream effectors and initiate signaling cascades that regulate cell proliferation, differentiation, and survival.[1][2][3] By inhibiting FPTase, this compound prevents Ras farnesylation, leading to the accumulation of inactive Ras in the cytoplasm and the subsequent downregulation of pro-proliferative signaling pathways such as the Raf-MEK-ERK and PI3K-Akt pathways.[2][4]
Caption: this compound inhibits FPTase, preventing Ras farnesylation and membrane localization.
Experimental Protocols
The following sections detail generalized protocols for sample preparation and LC-MS/MS analysis of this compound. These protocols are based on methods used for other triterpenoids and should be optimized and validated for the specific biological matrix and instrumentation used.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for the extraction of triterpenoids from plasma.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a stable isotope-labeled this compound, if available)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the IS solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Sample Preparation from Fungal Cultures
This protocol is designed for the extraction of this compound from fungal mycelium or culture broth.
Materials:
-
Fungal culture (mycelium or broth)
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
Homogenizer (for mycelium)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Separation of Mycelium and Broth: If starting with a liquid culture, separate the mycelium from the culture broth by filtration or centrifugation.
-
Extraction from Broth:
-
To 10 mL of the culture broth, add 20 mL of ethyl acetate.
-
Mix vigorously for 30 minutes on a shaker.
-
Separate the organic layer. Repeat the extraction twice.
-
Pool the organic extracts.
-
-
Extraction from Mycelium:
-
Homogenize the collected mycelium in methanol.
-
Centrifuge to pellet the cell debris and collect the methanol extract.
-
Repeat the extraction twice and pool the methanol extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic or methanolic extracts to dryness using a rotary evaporator or nitrogen evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Analysis
The following are suggested starting conditions for the development of a quantitative LC-MS/MS method for this compound. Optimization of these parameters is essential for achieving the desired sensitivity, selectivity, and reproducibility.
Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A typical gradient might be: 0-1 min 10% B, 1-8 min 10-95% B, 8-10 min 95% B, 10.1-12 min 10% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound (to be determined by infusion of a standard) |
| Product Ions (Q3) | To be determined by fragmentation of the precursor ion |
| Collision Energy (CE) | To be optimized for each MRM transition |
| Dwell Time | 100-200 ms |
| Source Temperature | 400 - 500°C |
| Gas 1 (Nebulizer) | To be optimized |
| Gas 2 (Heater) | To be optimized |
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are template tables for presenting validation and sample analysis data.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | |
| Precision (%CV) | < 15% (20% at LLOQ) | |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect | Minimal and compensated by IS | |
| Stability (Freeze-thaw, Short-term, Long-term) | % Degradation < 15% |
Table 2: Quantification of this compound in Biological Samples
| Sample ID | Sample Type | Concentration (ng/mL or µg/g) | %CV (n=3) |
| Control 1 | Plasma | Not Detected | - |
| Treated 1 | Plasma | ||
| Treated 2 | Plasma | ||
| Control 2 | Cell Lysate | Not Detected | - |
| Treated 3 | Cell Lysate | ||
| Treated 4 | Cell Lysate |
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a quantitative analytical method for this compound in various biological samples. The provided protocols for sample preparation and LC-MS/MS analysis serve as a robust starting point for researchers. It is imperative to perform thorough method validation to ensure the accuracy, precision, and reliability of the obtained quantitative data. The successful application of such a method will be instrumental in advancing the understanding of this compound's therapeutic potential.
References
Application Notes and Protocols: High-Throughput Screening for Clavaric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavaric acid, a natural triterpenoid isolated from the mushroom Clavariadelphus truncatus, has been identified as a potent and specific inhibitor of farnesyl-protein transferase (FPTase).[1][2] FPTase catalyzes the post-translational farnesylation of a number of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which are critical for cell proliferation and survival.[3][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FPTase a compelling therapeutic target for the development of novel anti-cancer agents.[5]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound analogs to identify novel FPTase inhibitors. The provided methodologies cover a primary biochemical screen, a secondary cell-based assay for hit confirmation, and data analysis procedures.
Data Presentation: Farnesyltransferase Inhibitory Activity of this compound and its Analogs
The inhibitory activity of this compound and its analogs against human farnesyl-protein transferase (hFPTase) is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Structure-activity relationship (SAR) studies have indicated that the 3-hydroxy-3-methylglutaric acid side chain at the C-2 position of the lanostane core is crucial for potent inhibitory activity.
| Compound | Structure | hFPTase IC50 (µM) | Reference |
| This compound | 24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one | 1.3 | [1][2] |
| Clavarinone | 2,24,25-trihydroxylanostan-3-one | > 100 | [1] |
| This compound methyl ester | Methyl 2-(24,25-dihydroxy-3-oxolanostan-2-yl)-3-hydroxy-3-methylbutanoate | > 100 | [1] |
Experimental Protocols
Primary High-Throughput Screening: In Vitro Fluorescence-Based FPTase Assay
This protocol describes a robust and sensitive fluorescence-based assay for the high-throughput screening of this compound analogs. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its hydrophobicity, resulting in an increase in fluorescence intensity.
Materials and Reagents:
-
Enzyme: Recombinant human farnesyl-protein transferase (hFPTase)
-
Substrates:
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 2 mM DTT
-
Test Compounds: this compound analogs dissolved in 100% DMSO
-
Control Inhibitor: A known FPTase inhibitor (e.g., FTI-277)
-
Plates: 384-well, black, flat-bottom plates
-
Instrumentation: Fluorescence plate reader with excitation at ~340 nm and emission at ~485 nm.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (for 100% activity) and 100 nL of a known FPTase inhibitor (for 0% activity).
-
-
Enzyme Addition:
-
Prepare a solution of hFPTase in assay buffer to a final concentration of 10 nM.
-
Add 10 µL of the enzyme solution to each well of the 384-well plate.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a substrate mix containing FPP (final concentration 0.5 µM) and the dansyl-GCVLS peptide (final concentration 0.5 µM) in assay buffer.
-
Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 485 nm.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.
-
Calculate the percent inhibition for each compound concentration using the following formula:
where:
-
Fluorescence_compound is the fluorescence in the presence of the test compound.
-
Fluorescence_min is the average fluorescence of the 0% activity control (known inhibitor).
-
Fluorescence_max is the average fluorescence of the 100% activity control (DMSO).
-
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active compound.
-
Secondary Assay: Cell-Based Ras Processing Assay (Western Blot)
This protocol is designed to confirm the activity of hit compounds from the primary screen in a cellular context. It assesses the ability of the compounds to inhibit the farnesylation of Ras, which results in a shift in its electrophoretic mobility. Unfarnesylated Ras migrates slower on an SDS-PAGE gel than its farnesylated counterpart.
Materials and Reagents:
-
Cell Line: A cell line expressing a high level of Ras (e.g., Ras-transformed Rat1 cells).
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line.
-
Test Compounds: Hit compounds from the primary screen.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody: Anti-Ras antibody.
-
Secondary antibody: HRP-conjugated secondary antibody.
-
-
SDS-PAGE and Western Blotting Reagents.
-
Chemiluminescent Substrate.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known FPTase inhibitor).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Data Analysis:
-
Analyze the Western blot images for a shift in the Ras band. An upward shift in the band for compound-treated cells compared to the vehicle control indicates the accumulation of unfarnesylated Ras, confirming the inhibition of FPTase in a cellular environment.
Visualizations
Ras Signaling Pathway and FPTase Inhibition
Caption: FPTase catalyzes the farnesylation of Ras, enabling its localization to the plasma membrane and activation of downstream signaling pathways. This compound analogs inhibit FPTase, blocking this critical step.
High-Throughput Screening Workflow
Caption: A typical workflow for the high-throughput screening of this compound analogs, from primary screen to lead optimization.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and steroidal analogues as Ras- and FPP-directed inhibitors of human farnesyl-protein transferase. | Semantic Scholar [semanticscholar.org]
- 3. Novel tricyclic inhibitors of farnesyl protein transferase. Biochemical characterization and inhibition of Ras modification in transfected Cos cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Clavaric Acid Production in Streptomyces clavuligerus Fermentation
Welcome to the technical support center for clavaric acid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of Streptomyces clavuligerus for increased this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for this compound production by Streptomyces clavuligerus is generally lower than the optimal temperature for biomass growth. Fermentation temperatures between 20°C and 28°C have been reported to be effective.[1][2] A lower temperature of 20°C has been shown to result in significantly higher this compound concentrations, although the growth rate of the organism may be reduced.[1][2]
Q2: What is the ideal pH for the fermentation process?
A2: A neutral to slightly acidic pH is generally considered optimal for this compound production, with most studies reporting a pH range of 6.8 to 7.0.[3][4] Maintaining a stable pH is crucial, as deviations can negatively impact both production and the stability of the this compound molecule. Some research suggests that a controlled pH shift from 7.0 to 6.0 after the peak production phase can help reduce the degradation of this compound.
Q3: Which carbon and nitrogen sources are most effective for high this compound yield?
A3: Glycerol is the most commonly used and effective carbon source for this compound production.[3][5][6] For nitrogen sources, complex organic sources like soybean flour or soy protein isolate have been shown to support higher yields compared to simpler nitrogen sources.[5][6] Supplementation with amino acid precursors of the this compound biosynthetic pathway, such as arginine and ornithine, can also enhance production.[1][5]
Q4: How does phosphate concentration affect this compound synthesis?
A4: Phosphate has a repressive effect on this compound production.[4] Therefore, it is crucial to maintain phosphate-limiting conditions in the fermentation medium to trigger and sustain high levels of this compound biosynthesis.
Q5: Is batch or fed-batch fermentation better for this compound production?
A5: Fed-batch fermentation generally results in higher this compound yields compared to batch fermentation.[1][2][4] This is attributed to the ability to maintain optimal concentrations of nutrients, such as the carbon source, and to control the growth rate, which can lead to a prolonged production phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No this compound Production | 1. Suboptimal Media Composition: Incorrect carbon/nitrogen ratio, excess phosphate. 2. Inappropriate Fermentation Conditions: pH, temperature, or aeration not optimal. 3. Strain Instability: Genetic mutation or degradation of the producing strain. | 1. Media Optimization: Screen different carbon sources (e.g., glycerol, oils) and nitrogen sources (e.g., soybean flour, peptone). Ensure phosphate is a limiting nutrient. Consider supplementing with precursors like arginine or ornithine. 2. Parameter Optimization: Optimize pH (typically 6.8-7.0) and temperature (20-28°C). Ensure adequate aeration and agitation, as this compound biosynthesis is an aerobic process. 3. Strain Verification: Re-streak the culture from a frozen glycerol stock to ensure the viability and purity of the S. clavuligerus strain. |
| Inconsistent this compound Yields | 1. Variability in Inoculum: Inconsistent age, size, or quality of the inoculum. 2. Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or dissolved oxygen. 3. Inhomogeneous Mixing: Inadequate agitation leading to gradients in nutrients and oxygen. | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration or vegetative cell mass and physiological state. 2. Improve Process Control: Implement robust pH and temperature control systems. Monitor and control dissolved oxygen levels throughout the fermentation. 3. Optimize Agitation: Adjust the agitation speed to ensure proper mixing without causing excessive shear stress on the mycelia. |
| Product Degradation | 1. pH Instability: pH values outside the optimal range can lead to the hydrolysis of the β-lactam ring. 2. High Temperature: Elevated temperatures can accelerate the degradation of this compound.[7] 3. Presence of Degrading Enzymes: Release of enzymes upon cell lysis. | 1. Strict pH Control: Maintain the pH within the optimal range (6.8-7.0). Consider a pH shift to a more acidic condition (e.g., 6.0) during the later stages of fermentation to improve stability. 2. Lower Fermentation Temperature: Operating at a lower temperature (e.g., 20°C) can enhance stability.[7] 3. Harvesting at Optimal Time: Harvest the fermentation broth at the peak of this compound production before significant cell lysis occurs. |
| Foaming | 1. High Protein Content in Media: Use of complex nitrogen sources like soybean flour can lead to foaming. 2. High Agitation/Aeration Rates: Can exacerbate foaming. | 1. Use of Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the medium before sterilization or as needed during fermentation. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without causing excessive foaming. |
Data on Factors Affecting this compound Yield
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source | Concentration | This compound Yield (mg/L) | Reference |
| Glycerol | - | 564 | (Salem-Berkhit et al., 2010)[5] |
| Olive Oil | - | 1120 | (Salem-Berkhit et al., 2010)[5] |
| Corn Oil | - | 911 | (Salem-Berkhit et al., 2010)[5] |
| Cotton Seed Oil | - | 740 | (Salem-Berkhit et al., 2010)[5] |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | This compound Yield (mg/L) | Reference |
| 20 | 1266.2 | (Costa and Badino, 2012)[1] |
| 25 | 631.6 | (Costa and Badino, 2012)[1] |
| 30 | 168.7 | (Costa and Badino, 2012)[1] |
Table 3: Comparison of Batch and Fed-Batch Fermentation
| Fermentation Type | This compound Yield (mg/L) | Reference |
| Batch | 348.5 | (Bellão et al., 2013)[2] |
| Fed-Batch | 982.1 | (Bellão et al., 2013)[2] |
| Batch | 194 | (Neto et al., 2005) |
| Fed-Batch | 404 | (Neto et al., 2005) |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
1. Inoculum Preparation:
-
Prepare a seed medium containing (per liter): 10 g glycerol, 10 g bacto peptone, 10 g malt extract, 1 g yeast extract, 2.5 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, and trace elements. Adjust the pH to 6.8.
-
Inoculate the seed medium with a spore suspension or a vegetative culture of S. clavuligerus.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 24-48 hours.
2. Production Fermentation:
-
Prepare the production medium containing (per liter): 15 g glycerol, 10 g soy protein isolate, 10 g malt extract, 1 g yeast extract, 2.5 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, and trace elements. Adjust the pH to 6.8.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in baffled shake flasks at 28°C on a rotary shaker at 250 rpm for 5-7 days.
3. Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Analyze the supernatant for this compound concentration using HPLC.
Protocol 2: Fed-Batch Fermentation in a Bioreactor
1. Bioreactor Preparation and Sterilization:
-
Prepare the production medium as described in Protocol 1 and add it to the bioreactor.
-
Add an antifoaming agent.
-
Sterilize the bioreactor and the medium in place.
2. Inoculation and Batch Phase:
-
Inoculate the bioreactor with a pre-culture of S. clavuligerus.
-
Run the fermentation in batch mode initially, maintaining the temperature at 28°C, pH at 6.8, and dissolved oxygen above 30% by controlling agitation and aeration.
3. Fed-Batch Phase:
-
After the initial carbon source is depleted (typically monitored by an increase in dissolved oxygen and a decrease in oxygen uptake rate), start feeding a concentrated sterile glycerol solution.
-
Maintain a low glycerol concentration in the bioreactor to avoid repression of this compound synthesis.
-
Continue the fermentation for an extended period (e.g., 120-160 hours), monitoring this compound production.
4. Harvesting:
-
Harvest the fermentation broth when the this compound concentration reaches its maximum.
Protocol 3: Quantification of this compound by HPLC
1. Sample Preparation:
-
Centrifuge the fermentation broth to obtain a clear supernatant.
-
Dilute the supernatant with mobile phase if necessary.
2. Derivatization:
-
Mix the diluted supernatant with an imidazole solution. This reaction forms a chromophore that can be detected by UV absorbance.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.2) and methanol.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at 311 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Biosynthetic pathway of this compound from its precursors.
Caption: Simplified regulatory cascade for this compound biosynthesis.
References
- 1. Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 3. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus | MDPI [mdpi.com]
- 6. Genome‐wide gene expression changes in an industrial clavulanic acid overproduction strain of Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hypholoma lateritium Culture for Clavaric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the culture of Hypholoma lateritium (also known as Hypholoma sublateritium) for the production of the promising anti-tumor compound, Clavaric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for optimizing this compound production in Hypholoma lateritium?
A1: Optimizing this compound production, a secondary metabolite, involves a multi-faceted approach. Key strategies include the careful selection and optimization of culture medium components, maintaining optimal physical parameters such as pH, temperature, and dissolved oxygen, and implementing robust sterile techniques to prevent contamination.[1][2] Genetic engineering, such as the overexpression of key biosynthetic genes like erg1 and occ, has also been shown to significantly increase this compound yields.
Q2: What is a suitable culture medium for initiating Hypholoma lateritium growth for this compound production?
A2: A minimal medium containing asparagine and glutamate as nitrogen sources has been used for the culture of H. lateritium.[3][4] For secondary metabolite production in basidiomycetes, a two-stage cultivation strategy is often effective. This involves an initial phase focused on robust mycelial growth followed by a production phase where nutrient limitation, such as nitrogen or phosphate, can trigger secondary metabolism.
Q3: What are the known genes involved in the this compound biosynthetic pathway?
A3: Two key genes have been identified as crucial for this compound biosynthesis in Hypholoma lateritium. The first is a squalene epoxidase gene (erg1), which is involved in the conversion of squalene. The second is an oxidosqualene cyclase gene (occ), which is specific for the biosynthesis of this secondary metabolite.[5] Overexpression of the erg1 gene has been reported to increase this compound production by 32% to 97%.
Optimizing Culture Conditions
This section provides guidance on the key physical and chemical parameters that influence this compound production. As optimal conditions can be strain-specific and depend on the bioreactor setup, the following tables provide starting ranges for optimization experiments.
Table 1: Recommended Ranges for Physical Culture Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 20-28 °C | Optimal temperature for mycelial growth may differ from that for this compound production. A lower temperature in the production phase may be beneficial.[1] |
| pH | 4.0 - 6.0 | Fungi generally prefer slightly acidic conditions. The pH can be controlled using buffers or automated acid/base addition.[6][7] |
| Agitation | 100 - 200 rpm | Agitation is crucial for nutrient distribution and oxygen transfer but excessive shear stress can damage mycelia. |
| Aeration / Dissolved Oxygen (DO) | 20-40% saturation | Oxygen is essential for the biosynthesis of triterpenoids. A two-stage DO control strategy, with higher levels during the growth phase, may be beneficial.[4][8] |
Table 2: Suggested Media Components for Optimization
| Component | Concentration Range (g/L) | Role |
| Carbon Source | ||
| Glucose | 20 - 50 | Readily metabolizable carbon source for growth and as a precursor for biosynthesis. |
| Glycerol | 10 - 30 | Can serve as an alternative or supplementary carbon source. |
| Nitrogen Source | ||
| Peptone | 5 - 15 | Complex nitrogen source providing amino acids and peptides. |
| Yeast Extract | 5 - 15 | Provides vitamins, amino acids, and other growth factors. |
| Asparagine/Glutamate | 2 - 10 | Defined nitrogen sources used in minimal media.[3][4] |
| Minerals | ||
| KH₂PO₄ | 0.5 - 2.0 | Phosphate source and buffering agent. |
| MgSO₄·7H₂O | 0.2 - 1.0 | Provides magnesium, a cofactor for many enzymes. |
| Trace Elements | (Varies) | Essential micronutrients for fungal growth and metabolism. |
Troubleshooting Guide
Problem: Low or No Mycelial Growth
-
Possible Cause: Suboptimal inoculation, inappropriate media composition, or incorrect physical parameters.
-
Troubleshooting Steps:
-
Verify Inoculum Quality: Ensure the liquid culture or mycelial plug is viable and not contaminated.
-
Check Media Preparation: Confirm that all media components were added in the correct concentrations and that the pH was adjusted appropriately before sterilization.
-
Optimize Physical Parameters: Review and adjust temperature, pH, and agitation to fall within the recommended ranges.
-
Ensure Adequate Aeration: Low dissolved oxygen can limit growth.[8]
-
Problem: Good Mycelial Growth but Low this compound Yield
-
Possible Cause: Lack of induction for secondary metabolism, suboptimal production phase conditions, or degradation of this compound.
-
Troubleshooting Steps:
-
Induce Secondary Metabolism: Implement a two-stage cultivation strategy. After a period of robust growth, introduce a nutritional stressor, such as nitrogen or phosphate limitation, to trigger this compound production.[9][10][11]
-
Optimize Production Phase Parameters: Experiment with lowering the temperature and adjusting the pH during the production phase.
-
Monitor Dissolved Oxygen: While essential, excessive oxygen can sometimes inhibit secondary metabolite formation in certain fungi. Experiment with different DO setpoints during the production phase.[4]
-
Harvest at Optimal Time: this compound production may be growth-phase dependent. Create a time-course profile of your fermentation to identify the peak production period.
-
Problem: Contamination in the Culture
-
Possible Cause: Inadequate sterile technique during inoculation or sampling, contaminated media or equipment, or airborne contaminants.
-
Troubleshooting Steps:
-
Identify the Contaminant:
-
Bacteria: Cloudy broth, unpleasant odor, and rapid drop in pH are common indicators.
-
Mold: Visible fuzzy or colored growth, often starting at the surface.[3]
-
-
Review Sterile Procedures: Ensure all transfers are performed in a laminar flow hood or a still air box.[12] Properly sterilize all media, glassware, and equipment.
-
Prevent Airborne Contamination: Minimize opening the culture vessel. Use sterile filters for air exchange.
-
Isolate and Discard: Immediately isolate and safely discard any contaminated cultures to prevent the spread of contaminants.[12]
-
Experimental Protocols
Submerged Fermentation of Hypholoma lateritium
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelium from a fresh agar plate culture of H. lateritium to a flask containing a seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 25°C with shaking at 150 rpm for 5-7 days until a dense mycelial culture is obtained.
-
-
Fermentation:
-
Prepare the production medium in a sterile bioreactor and adjust the pH to the desired starting value (e.g., 5.5).
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the culture under the desired conditions of temperature, agitation, and aeration.
-
Monitor cell growth, substrate consumption, and this compound production by taking aseptic samples at regular intervals.
-
Extraction of this compound from Culture Broth
-
Separation of Mycelium: After fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Solvent Extraction:
-
Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Derivatize the sample by reacting with imidazole to form a stable chromophore that absorbs at a higher wavelength.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM KH₂PO₄ at pH 2.2) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 311 nm (for imidazole-derivatized this compound).[17]
-
-
Quantification: Prepare a standard curve using pure this compound to determine the concentration in the samples.
Visualizations
References
- 1. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissolved oxygen control strategy for improvement of TL1-1 production in submerged fermentation by Daldinia eschscholzii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dissolved oxygen on fungal morphology and process rheology during fed-batch processing of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigating Nutrient Limitation Role on Improvement of Growth and Poly(3-Hydroxybutyrate) Accumulation by Burkholderia sacchari LMG 19450 From Xylose as the Sole Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Nitrogen and Phosphorus Limitation on Fatty Acid Contents in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactivity of Diterpens from the Ethyl Acetate Extract of Kingiodendron pinnatum Rox. Hams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotech-asia.org [biotech-asia.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Temperature Effects on Clavaric Acid Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering stability issues with Clavaric acid, specifically focusing on the impact of temperature. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows unexpected degradation upon storage. What are the recommended storage conditions?
A1: For optimal stability, powdered this compound should be stored at -20°C. This temperature minimizes chemical degradation over long periods. For solutions, it is advisable to prepare them fresh before use. If short-term storage of a solution is necessary, it should be kept at or below -20°C, though stability in various solvents at this temperature requires validation.
Q2: I am observing significant variability in the biological activity of my this compound samples between experiments. Could temperature be a factor?
A2: Yes, temperature fluctuations can lead to the degradation of this compound, which in turn will affect its biological activity as a farnesyltransferase inhibitor. It is crucial to maintain consistent and appropriate storage conditions. Furthermore, ensure that samples are handled on ice and that temperature variations during experimental procedures are minimized.
Q3: What are the primary factors, besides temperature, that can influence this compound stability?
A3: Besides temperature, other factors that can affect the stability of complex molecules like this compound include pH, light exposure, and the presence of oxidizing agents. It is recommended to protect this compound solutions from light and to use buffers within a neutral pH range, unless the experimental design requires otherwise. The choice of solvent can also impact stability.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Specific degradation products of this compound under various temperature stresses are not extensively documented in publicly available literature. Generally, for steroid-like compounds, degradation can involve oxidation, hydrolysis of ester groups, or rearrangements of the carbon skeleton. It is advisable to use a stability-indicating analytical method, such as HPLC-MS, to separate and identify any potential degradants in your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the study of this compound's thermal stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., peak area in HPLC) | Sample degradation due to improper handling. | - Always thaw and prepare this compound solutions on ice. - Minimize the time samples are kept at room temperature. - Use an autosampler with temperature control if available. |
| Inaccurate quantification method. | - Develop and validate a stability-indicating analytical method (e.g., HPLC-UV, HPLC-MS). - Ensure the method can separate the intact this compound from any degradation products. | |
| Loss of biological activity in stored aliquots | Freeze-thaw cycles causing degradation. | - Aliquot this compound solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store aliquots at ≤ -20°C. |
| Long-term instability in the chosen solvent. | - Validate the stability of this compound in your chosen solvent under your storage conditions. - If instability is observed, consider preparing fresh solutions for each experiment. | |
| Unexpected peaks appearing in chromatograms over time | Thermal degradation of this compound. | - This is expected in a stability study. Characterize these new peaks using mass spectrometry (MS) to identify potential degradation products. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradants. |
| Contamination of the sample or solvent. | - Use high-purity solvents and reagents. - Ensure proper cleaning of all glassware and equipment. - Analyze a solvent blank to rule out contamination. |
Quantitative Data Summary
Due to the limited availability of specific degradation kinetic data for this compound, the following table presents illustrative data for a hypothetical lanostane-type triterpenoid to demonstrate how such data should be structured. Researchers studying this compound should aim to generate similar empirical data.
Table 1: Illustrative Temperature-Dependent Degradation of a Lanostane Triterpenoid in Solution (pH 7.4 Buffer)
| Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 4 | 24 | 98.5 | 0.0006 | 1155.2 |
| 25 (Room Temp) | 24 | 92.3 | 0.0033 | 210.0 |
| 40 | 24 | 78.7 | 0.0099 | 70.0 |
| 60 | 24 | 55.4 | 0.0246 | 28.2 |
Note: This data is for illustrative purposes only and does not represent actual degradation rates of this compound.
Experimental Protocols
Protocol 1: Determination of Temperature-Dependent Degradation Kinetics of this compound
Objective: To quantify the rate of this compound degradation at various temperatures.
Materials:
-
This compound (high purity standard)
-
Solvent (e.g., DMSO, Ethanol, or an appropriate buffer solution)
-
Temperature-controlled incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C)
-
HPLC-UV or HPLC-MS system
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Preparation: Aliquot the stock solution into multiple sealed vials for each temperature condition to be tested.
-
Incubation: Place the vials in the pre-set temperature-controlled environments.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each temperature condition.
-
Quenching: Immediately cool the removed sample on ice to stop further degradation. If necessary, dilute the sample with a cold mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each temperature. The slope of the line will be the negative of the apparent first-order degradation rate constant (-k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under thermal stress.
Materials:
-
This compound
-
Solvent (e.g., Methanol:Water 1:1)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution and a solid sample to light in a photostability chamber.
-
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-MS system.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation peaks and use the mass spectral data to propose structures for the degradation products.
Visualizations
Caption: Workflow for Temperature-Dependent Degradation Kinetics Study.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
Technical Support Center: Clavaric Acid Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of clavaric acid for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a triterpenoid compound isolated from the mushroom Hypholoma lateritium. It is a potent and reversible inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of Ras proteins.[1][2] This inhibitory action makes this compound a person of interest for cancer research. However, like many other triterpenoids, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in animal models.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Initially, it is recommended to attempt solubilization in common biocompatible co-solvents. A widely used approach for poorly soluble compounds involves a multi-component solvent system. For instance, a formulation containing DMSO, PEG300, Tween 80, and saline or PBS can be effective. Sonication or gentle heating may aid in the dissolution process. It is crucial to prepare these formulations fresh daily and protect them from light if the compound is light-sensitive.
Q3: Are there more advanced methods to improve the solubility and bioavailability of this compound?
Yes, if simple co-solvent systems are insufficient, several advanced formulation strategies can be explored. These include:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving the dissolution rate.[3]
-
Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid-state, which can enhance solubility and dissolution.[3]
-
Complexation: The formation of inclusion complexes with molecules like cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds.[4]
-
Nanotechnology Approaches: Formulating this compound into nanoparticles can increase its surface area and improve its solubility and dissolution rate.[5]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo is another viable strategy.[4]
Q4: What are some common vehicles used for administering farnesyltransferase inhibitors orally in animal studies?
For oral gavage administration of farnesyltransferase inhibitors, common vehicles include aqueous suspensions made with suspending agents. A frequently used example is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Another option involves a mixture of ethanol, Solutol, and hydroxypropyl methylcellulose.[6]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon addition to an aqueous vehicle.
-
Possible Cause: The concentration of the organic co-solvent may be too low in the final formulation to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation. Be mindful of the potential toxicity of the solvents at higher concentrations in the chosen animal model.
-
Try a different co-solvent or a combination of co-solvents.
-
Consider preparing a nanosuspension to improve the stability of the compound in the aqueous phase.
-
Issue: Low or inconsistent bioavailability is observed in vivo despite achieving solubility in the formulation.
-
Possible Cause: The drug may be precipitating at the site of administration or in the gastrointestinal tract upon dilution with physiological fluids. Another possibility is poor membrane permeability.
-
Troubleshooting Steps:
-
Investigate the use of precipitation inhibitors in your formulation.
-
Explore enabling formulations such as self-emulsifying drug delivery systems (SEDDS) which can improve both solubility and absorption.
-
Consider the prodrug approach to enhance permeability.[4]
-
Quantitative Data
| Component | Suggested Percentage | Purpose |
| DMSO | Variable | Primary organic solvent |
| PEG300 | ~30% | Co-solvent and viscosity modifier |
| Tween 80 | ~5% | Surfactant to improve wetting and stability |
| Saline/PBS/ddH₂O | ~60% | Aqueous vehicle |
Table 1: Suggested components for a co-solvent-based in vivo formulation of this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a clear, injectable solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. For example, to achieve a 2 mg/mL working solution for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a homogenous solution is formed.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final volume.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitation.
-
Prepare the formulation fresh before each administration and protect it from light.
-
Protocol 2: Preparation of a Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Sterile, light-protected container
-
-
Procedure:
-
Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the 0.5% CMC vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while triturating to form a uniform suspension.
-
Transfer the suspension to a sterile, light-protected container.
-
Ensure the suspension is thoroughly mixed before each administration.
-
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: The role of this compound in the Ras signaling pathway.
Caption: Logical relationships of formulation strategies to improve bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Formulating Clavaric Acid for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on formulating clavaric acid for preclinical research. This compound, a potent triterpenoid inhibitor of farnesyl-protein transferase, presents formulation challenges due to its hydrophobic nature.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its formulation for in vitro and in vivo studies.
Troubleshooting Guides
Encountering issues when working with a poorly soluble compound like this compound is common. This section provides a question-and-answer guide to troubleshoot potential problems.
Question: My this compound precipitated out of solution after dilution in my aqueous assay buffer. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept to a minimum, typically below 1%, to maintain compound solubility without affecting the biological system. You may need to prepare a more concentrated stock solution to achieve the desired final concentration of this compound with a lower solvent percentage.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the solubility of hydrophobic compounds.
-
Inclusion of Serum: If compatible with your experimental design, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing hydrophobic compounds through binding to albumin.
-
Sonication: Gentle sonication of the final solution can sometimes help to re-dissolve small amounts of precipitate and create a more uniform dispersion.
Question: I am observing inconsistent results in my cell-based assays. Could this be related to the this compound formulation?
Answer: Yes, inconsistent results are often linked to issues with the formulation of poorly soluble compounds. Consider the following:
-
Incomplete Dissolution of Stock Solution: Ensure that your this compound is fully dissolved in the stock solvent. Visually inspect the solution for any particulate matter. Gentle warming or vortexing may aid in complete dissolution.
-
Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, such as pipette tips and microplates, leading to a lower effective concentration in your assay. Using low-adhesion plastics or pre-rinsing materials with the assay buffer may help to reduce this effect.
-
Time-Dependent Precipitation: The compound may be precipitating out of the aqueous solution over the course of your experiment. It is advisable to prepare the final dilutions immediately before use.
Question: My in vivo formulation of this compound appears to be unstable, showing visible separation. What can I do?
Answer: Maintaining a stable and homogenous formulation for in vivo studies is critical for accurate dosing. For suspensions, consider the following:
-
Particle Size Reduction: Smaller particle sizes will result in a more stable suspension. Techniques like micronization can be employed, though may not be feasible in a standard research lab. Consistent trituration during preparation is key.
-
Use of Suspending Agents: Incorporating a suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose, can increase the viscosity of the vehicle and slow down the sedimentation of particles.
-
Continuous Agitation: Always ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) immediately before each animal is dosed to ensure a uniform concentration is administered.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and formulation of this compound.
1. What is the recommended solvent for preparing a stock solution of this compound?
2. How should I store my this compound stock solution?
Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4] Protect the solution from light.
3. What is a suitable formulation for oral administration of this compound in preclinical models?
For oral administration in rodents, a common approach for poorly soluble compounds is to prepare a suspension.[5] A vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC) in water is often used. The this compound should be finely ground and then suspended in the vehicle.
4. Can I use a co-solvent system for intravenous administration?
For intravenous (IV) administration, the formulation must be a clear, sterile solution to prevent emboli.[6] A co-solvent system can be used to dissolve this compound. A common co-solvent system for preclinical IV studies is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline or water. The final concentration of the organic solvents should be kept as low as possible and be tested for tolerability in the animal model. All IV formulations must be sterile-filtered.
5. How can I determine the stability of my this compound formulation?
The stability of your formulation should ideally be assessed before initiating your experiments. This can be done by preparing the formulation and storing it under the intended experimental conditions (e.g., at room temperature or 37°C) for the duration of the experiment. At various time points, the formulation can be visually inspected for precipitation and the concentration of this compound can be quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).
Data Presentation
Due to the limited publicly available data on the specific solubility and stability of this compound, researchers are encouraged to determine these parameters empirically. The following table summarizes the known properties of this compound and provides a template for recording experimentally determined solubility data.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₅₈O₈ | [1] |
| Molecular Weight | 618.85 g/mol | [1] |
| Mechanism of Action | Farnesyl-protein transferase inhibitor | [2] |
| IC₅₀ | 1.3 µM | [2] |
| Appearance | Solid (details not widely reported) | |
| Solubility in Water | Expected to be very low | |
| Solubility in DMSO | To be determined empirically | |
| Solubility in Ethanol | To be determined empirically | |
| Solubility in Methanol | To be determined empirically | |
| Stability in Aqueous Buffer (pH 7.4) | To be determined empirically | |
| Storage of Solid | -20°C, protected from light and moisture | |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C, in aliquots | [3] |
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. Optimization may be required based on the specific experimental needs.
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Oral Suspension of this compound
Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound (solid)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Sterile tubes for dosing
Methodology:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring until fully dissolved. This may take several hours.
-
Weigh the required amount of this compound for the desired dosing concentration and volume.
-
Place the this compound in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the mortar and triturate the this compound with the pestle to form a smooth, uniform paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle in small portions while continuing to mix.
-
Transfer the final suspension to a sterile tube.
-
Ensure the suspension is continuously stirred or vortexed immediately before and during dose administration to maintain homogeneity.
Visualizations
The following diagrams illustrate key concepts related to the formulation and mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.pacelabs.com [blog.pacelabs.com]
- 4. csuohio.edu [csuohio.edu]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Farnesyltransferase Assays with Clavaric Acid
Welcome to the Technical Support Center for farnesyltransferase (FTase) assays using the natural product inhibitor, Clavaric acid. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during your experiments.
Troubleshooting Guides
This section is designed to help you resolve specific problems you may encounter during your farnesyltransferase assays with this compound.
Problem 1: Low or No FTase Activity Detected in Positive Controls
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inactive Farnesyltransferase Enzyme | Ensure the FTase enzyme is stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. To confirm activity, test it with a known potent substrate and in the absence of any inhibitor. |
| Degraded Substrates | Farnesyl pyrophosphate (FPP) is labile and should be stored at -80°C. The peptide substrate, especially if fluorescently labeled, may be sensitive to light and should be stored protected from light. Prepare fresh substrate solutions for each experiment. |
| Suboptimal Assay Conditions | The optimal pH for most FTase assays is around 7.5. Verify the pH of your assay buffer. Ensure the assay is conducted at a consistent and optimal temperature (e.g., 37°C). |
| Incorrect Instrument Settings (for Fluorescence Assays) | For fluorescence-based assays, confirm that the plate reader is set to the correct excitation and emission wavelengths for your fluorescent substrate (e.g., for dansylated peptides, excitation is ~340 nm and emission is ~550 nm).[1][2] Optimize the gain settings to ensure the signal is adequately amplified without increasing the background noise. |
Problem 2: High Background Signal in "No Enzyme" or "Inhibitor" Controls
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Autofluorescence of this compound or Other Reagents | Test for intrinsic fluorescence of this compound by running a control with the compound and substrates but without the enzyme.[3] If this compound is autofluorescent at the assay wavelengths, consider using a different detection method, such as a Western blot-based assay. Also, ensure that your buffers and other reagents are not contaminated with fluorescent impurities by using high-purity reagents. |
| Light Scatter from Precipitated this compound | This compound, being a triterpenoid, may have limited aqueous solubility. Visually inspect the wells for any precipitation. If precipitation is observed, try reducing the final concentration of this compound or increasing the percentage of the organic solvent (e.g., DMSO) in the final reaction mixture. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. |
| Contaminated Assay Plates or Reagents | Use new, clean assay plates for each experiment. Prepare fresh buffers and substrate solutions from high-purity stocks to avoid contamination. |
Problem 3: Inconsistent or Non-Reproducible IC50 Values for this compound
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Variability in Reagent Concentrations | Small variations in the concentrations of the enzyme or substrates can lead to shifts in the IC50 value.[4] Prepare master mixes for your reagents to ensure consistency across all wells. |
| Inconsistent Incubation Times | Ensure that the reaction is stopped within the linear range of the assay. Perform a time-course experiment to determine the optimal incubation time. |
| This compound Instability | The stability of this compound in your specific assay buffer and at the experimental temperature may be a factor. While specific stability data for this compound in various buffers is not readily available, it is good practice to prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. |
| DMSO Concentration Effects | Ensure that the final concentration of DMSO (or other organic solvent) is consistent across all wells, including the controls. High concentrations of DMSO can affect enzyme activity and the solubility of other components. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit farnesyltransferase?
This compound is a triterpenoid natural product that acts as an inhibitor of farnesyl-protein transferase (FPTase).[5] It has been shown to inhibit recombinant human FPTase with an IC50 value of 1.3 µM.[6][7] The exact mechanism of inhibition is not fully elucidated in the provided literature, but as a triterpenoid, it may act as a competitive or non-competitive inhibitor with respect to the farnesyl pyrophosphate substrate.
Q2: How should I prepare and store this compound for my assays?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C. For experiments, prepare fresh dilutions of the stock solution in your assay buffer. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.
Q3: What are the essential controls for a farnesyltransferase inhibition assay with this compound?
To ensure the validity of your results, the following controls are essential:
-
Positive Control: All assay components except the inhibitor. This demonstrates the maximum enzyme activity.
-
Negative Control (No Enzyme): All assay components except the enzyme. This helps to determine the background signal.
-
Vehicle Control: All assay components with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as in the experimental wells. This controls for any effects of the solvent on enzyme activity.
-
Known Inhibitor Control (Optional but Recommended): A well-characterized FTase inhibitor can be used as a positive control for inhibition.
Q4: My results with a K-Ras substrate are not showing inhibition with this compound. What could be the reason?
Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) when farnesyltransferase is inhibited. This can lead to apparent resistance to FTase inhibitors in cell-based assays. To test for this, you can co-treat your cells with this compound and a GGTase-I inhibitor.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | Recombinant Human Farnesyl-Protein Transferase | In vitro enzyme assay | 1.3 µM | [6][7] |
Experimental Protocols
Protocol 1: Fluorescence-Based Farnesyltransferase Assay
This protocol is a general method for determining the in vitro inhibitory activity of this compound against farnesyltransferase using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Dansylated-GCVLS peptide substrate (or similar CaaX peptide)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂)
-
This compound dissolved in DMSO
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a black microplate, add the assay components in the following order:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
FTase enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the Dansylated-GCVLS peptide substrate and FPP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~340 nm, emission ~485-550 nm).[2][8]
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot-Based Farnesylation Assay (Electrophoretic Mobility Shift)
This protocol assesses the inhibition of farnesylation in a cellular context by detecting the electrophoretic mobility shift of a farnesylated protein.[9] Unprocessed, non-farnesylated proteins migrate slower on an SDS-PAGE gel than their farnesylated counterparts.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against a known farnesylated protein (e.g., HDJ-2, Lamin A)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat them with varying concentrations of this compound (and a vehicle control) for a suitable duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of the slower-migrating, unprocessed form of the target protein with increasing concentrations of this compound indicates inhibition of farnesylation.
Visualizations
Caption: Ras Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an in vitro FTase Inhibition Assay.
Caption: Logical Flow for Troubleshooting FTase Inhibition Assays.
References
- 1. biotium.com [biotium.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. benchchem.com [benchchem.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Clavaric Acid in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Clavaric acid in cancer cells. Given that this compound is a farnesyl-protein transferase (FPTase) inhibitor, the guidance provided is based on established mechanisms of resistance to farnesyltransferase inhibitors (FTIs) in general.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during your experiments with this compound.
Issue 1: Reduced or Complete Lack of this compound Efficacy in a Previously Sensitive Cancer Cell Line
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or complete resistance. What are the possible reasons and how can I troubleshoot this?
-
Answer: This is a common challenge in cancer research, often indicative of acquired resistance. Here’s a step-by-step guide to investigate the underlying cause:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound efficacy. Potential Causes and Solutions:
Potential Cause Recommended Action Alternative Prenylation Cancer cells, particularly those with K-Ras mutations, can bypass FPTase inhibition by utilizing Geranylgeranyltransferase-I (GGTase-I) for prenylation.[1] To test for this, co-administer this compound with a GGTase-I inhibitor (GGTI). A synergistic cytotoxic effect suggests this is the resistance mechanism. Mutations in FPTase Mutations in the gene encoding the β-subunit of FPTase (FNTA) can alter the binding pocket for this compound, reducing its inhibitory effect.[1][2] Sequence the FNTA gene in your resistant cell line to identify any mutations. Upregulation of Efflux Pumps Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), can actively pump this compound out of the cell.[1] Perform a western blot to check for increased levels of these transporters. You can also use known efflux pump inhibitors to see if sensitivity to this compound is restored. Activation of Bypass Signaling Pathways Cancer cells may activate alternative survival pathways to compensate for the inhibition of Ras signaling. A common mechanism is the activation of the PI3K/Akt/mTOR pathway.[1] Assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) via western blot.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
-
Question: I am getting high variability between replicates or unexpected results in my cell viability assays when treating with this compound. How can I improve the reliability of my data?
-
Answer: Inconsistent results in cell viability assays can arise from several factors related to both the assay itself and the compound being tested.
Troubleshooting Guide for Cell Viability Assays:
Observed Problem Potential Cause(s) Recommended Solution(s) High variability between replicates - Uneven cell seeding- Edge effects in the microplate- Incomplete dissolution of formazan crystals (MTT/XTT) - Ensure thorough mixing of cell suspension before and during seeding.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to minimize evaporation.[3]- Pipette up and down multiple times after adding the solubilization solution (e.g., DMSO) to ensure all crystals are dissolved. Low or no effect of this compound - Incorrect concentration- Insufficient treatment duration- Compound degradation- Cell line is inherently resistant - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time to allow for the compound to take effect.- Prepare fresh stock solutions of this compound.- Confirm the sensitivity of your cell line to other FTIs or test a known FTI-sensitive cell line as a positive control. Unexpected increase in cell viability at high concentrations - Off-target effects- Compound interference with the assay - Investigate potential off-target effects at higher concentrations.- Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reduction of the assay reagent by the compound. If interference is observed, consider an alternative viability assay (e.g., ATP-based assay).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a triterpenoid that acts as an inhibitor of farnesyl-protein transferase (FPTase). FPTase is a crucial enzyme that attaches a farnesyl group to the C-terminus of several proteins, most notably the Ras family of small GTPases. This farnesylation is essential for the proper localization of Ras proteins to the cell membrane, where they participate in signaling pathways that control cell growth, proliferation, and survival. By inhibiting FPTase, this compound disrupts these oncogenic signaling pathways.
Q2: Can combination therapy be used to overcome resistance to this compound?
A2: Yes, combination therapy is a promising strategy to overcome resistance to FTIs like this compound. The choice of the combination agent should be guided by the suspected resistance mechanism.
Signaling Pathways and Combination Strategies:
Q3: How can I quantify the synergistic effect of a combination therapy involving this compound?
A3: The synergistic effect of a drug combination can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay principle.[4]
-
CI < 1: Indicates synergy (the effect of the combination is greater than the sum of the individual drug effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual drug effects).
Software such as CompuSyn can be used to calculate CI values from experimental data.[5]
Data Presentation
Table 1: IC50 Values of Farnesyltransferase Inhibitors in Cancer Cell Lines
| FTI | Cancer Type | Cell Line | KRAS Status | ln(IC50) | Reference |
| Tipifarnib | Lung Adenocarcinoma | Various | WT | Varies | [6] |
| Tipifarnib | Lung Adenocarcinoma | Various | G12C Mutant | Varies | [6] |
| FTI277 | Lung Adenocarcinoma | Various | WT | Varies | [6] |
| FTI277 | Lung Adenocarcinoma | Various | G12C Mutant | Significantly Lower | [6] |
| Lonafarnib | Lung Adenocarcinoma | Various | WT | Varies | [6] |
| Lonafarnib | Lung Adenocarcinoma | Various | G12C Mutant | Significantly Lower | [6] |
Table 2: Combination Index (CI) for Farnesyltransferase Inhibitors with Other Anticancer Agents
| FTI | Combination Partner | Cancer Type | Cell Line(s) | Combination Index (CI) | Outcome | Reference |
| Lonafarnib | Doxorubicin | Hepatocellular Carcinoma | SMMC-7721, QGY-7703 | < 1 | Increased chemosensitivity | [2] |
| Lonafarnib | Sorafenib | Hepatocellular Carcinoma | SMMC-7721, QGY-7703, HepG2 | < 1 | Enhanced suppression of cell viability | [2] |
| Lonafarnib | Paclitaxel | Lung, Ovarian, and others | A549 and others | 0.2 - 0.7 | Synergistic increase in mitotic arrest and cell death | [2] |
| Tipifarnib | Sotorasib (KRAS G12C inhibitor) | Lung Adenocarcinoma | H358, H2122 | < 1 | Synergistic antitumor effects | [2] |
| FTI | MEK inhibitor | - | - | 0.74 (computed) | Synergistic effect | [7] |
| FTI | BRaf inhibitor | - | - | 0.78 (computed) | Synergistic effect | [7] |
Experimental Protocols
Protocol 1: Farnesyltransferase (FPTase) Activity Assay (Fluorimetric)
This protocol is adapted from commercially available kits and provides a method for quantifying FPTase activity.[1][8]
Materials:
-
Purified FPTase enzyme or cell lysate containing FPTase
-
FPTase assay buffer
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansylated peptide substrate
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Black 384-well microplate
-
Fluorescence plate reader (Ex/Em = 340/550 nm)
Procedure:
-
Prepare Working Reagent: For each well, mix the substrate, assay buffer, and TCEP according to the manufacturer's instructions.
-
Sample Preparation: Add 5 µL of your sample (purified enzyme or cell lysate) to separate wells of the 384-well plate.
-
Initiate Reaction: Add 25 µL of the Working Reagent to each sample well. Mix immediately by tapping the plate.
-
Fluorescence Reading: Read the fluorescence intensity at time zero and after 60 minutes of incubation at room temperature. Alternatively, perform a kinetic reading over 60 minutes.
-
Calculate Activity: Calculate the FPTase activity based on the change in fluorescence over time, following the formula provided by the assay kit manufacturer.
Protocol 2: Western Blot for Detecting Inhibition of Protein Farnesylation
This protocol allows for the visualization of the unprocessed (non-farnesylated) form of an FPTase substrate, such as HDJ-2, which indicates inhibition of the enzyme.[9]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HDJ-2) overnight at 4°C. The unprocessed form of HDJ-2 will migrate slower than the farnesylated form.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system. An increase in the band corresponding to the unprocessed protein in this compound-treated samples indicates FPTase inhibition.
Protocol 3: Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[10]
Materials:
-
Cancer cells
-
Complete culture medium
-
This compound (and any combination drug)
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (and/or the combination drug). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Clavaric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Clavaric acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a lanostane-type triterpenoid steroid produced by the mushroom Hypholoma lateritium.[1] It is a reversible farnesyltransferase inhibitor with an IC₅₀ of 1.3 μM, indicating its potential as an antitumor agent.[1][2] Key physicochemical properties are summarized in the table below.
Q2: What is the predicted bioavailability of this compound and why is it expected to be low?
While there is no direct experimental data on the bioavailability of this compound, its predicted physicochemical properties, such as a high logP (indicating high lipophilicity) and very low aqueous solubility, strongly suggest that it will have poor oral bioavailability.[3] Compounds with these characteristics typically fall into the Biopharmaceutics Classification System (BCS) Class II or IV, which are known for their low solubility and/or low permeability, leading to limited absorption after oral administration.[4]
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5] For triterpenoids similar to this compound, nanoformulation is a promising approach.[4][5] This includes:
-
Lipid-based formulations: Such as liposomes and self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[5]
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles can protect it from degradation and enhance its uptake.[6]
-
Solid dispersions: Dispersing this compound in a carrier matrix at the molecular level can increase its dissolution rate.
Q4: Are there any specific formulation examples for compounds similar to this compound?
Yes, numerous studies have demonstrated the successful use of nanoformulations to improve the delivery of other pentacyclic triterpenoids.[4] For instance, liposomal formulations of ursolic acid have been shown to increase its accumulation in cancer cells compared to the free drug.[4] Similarly, self-assembled nanoparticles of other triterpenoids have demonstrated enhanced antitumor efficacy in both in vitro and in vivo models.[6]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous media during in vitro experiments.
-
Possible Cause: Inherent low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Co-solvents: Use of co-solvents such as DMSO, ethanol, or PEG 300 in the dissolution medium can improve solubility for in vitro testing. A common in vivo formulation includes DMSO, PEG300, Tween 80, and saline.[7]
-
pH adjustment: Given its acidic nature (predicted pKa of 3.71), increasing the pH of the dissolution medium above its pKa will ionize the carboxylic acid group, which may slightly increase its solubility.[3]
-
Use of surfactants: Incorporating surfactants like Tween 80 or Cremophor EL can help to wet the compound and form micelles, thereby increasing its apparent solubility.
-
Issue 2: High variability in in vivo pharmacokinetic data after oral administration.
-
Possible Cause: Inconsistent absorption due to poor solubility and potential food effects.
-
Troubleshooting Steps:
-
Standardize feeding conditions: Ensure that animal subjects are fasted or fed a standardized diet before and during the study to minimize variability from food effects.
-
Formulation optimization: Move from a simple suspension to an enabling formulation such as a lipid-based system (e.g., SEDDS) or a solid dispersion to improve the consistency of absorption.
-
Particle size reduction: Micronization or nano-milling of the this compound powder can increase the surface area for dissolution, potentially leading to more consistent absorption.
-
Issue 3: Difficulty in extracting and quantifying this compound from biological matrices.
-
Possible Cause: Low concentrations in biological fluids and potential for protein binding.
-
Troubleshooting Steps:
-
Efficient extraction method: Develop a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For acidic compounds like this compound, pH adjustment of the sample prior to extraction can improve recovery.
-
Sensitive analytical method: Utilize a validated high-performance liquid chromatography (HPLC) method with a sensitive detector, such as a mass spectrometer (LC-MS), to achieve the required limits of quantification.
-
Internal standard: Use a structurally similar internal standard to account for variability in extraction and instrument response.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₈ | [8] |
| Molar Mass | 618.85 g/mol | [8] |
| Predicted logP | 5.17 - 5.27 | [3] |
| Predicted logS | -5.8 | [3] |
| Predicted pKa (Strongest Acidic) | 3.71 | [3] |
| IC₅₀ (farnesyltransferase) | 1.3 µM | [1][2] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Hypholoma lateritium
This protocol is a general guideline based on methods for extracting triterpenoids from fungal sources.
-
Harvest and Dry: Collect fresh fruiting bodies of H. lateritium. Clean and air-dry or freeze-dry the material.
-
Grinding: Grind the dried fungal material into a fine powder.
-
Solvent Extraction:
-
Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids.
-
Extract the defatted material with a more polar solvent such as ethyl acetate or a mixture of chloroform and methanol. This can be done by maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
-
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude extract can be subjected to column chromatography on silica gel.
-
Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and recrystallize to obtain pure this compound.
-
Protocol 2: Quantification of this compound in Biological Samples by HPLC-UV
This is a general method for the analysis of organic acids and would require optimization and validation for this compound.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
-
Quantification: Construct a calibration curve using standards of known this compound concentrations.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Key challenges affecting the oral bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for this compound (NP0023884) [np-mrd.org]
- 4. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Antitumor Evaluation of Four Pentacyclic Triterpenoids and 10-Hydroxycamptothecin Self-Assembled Nanoparticles [mdpi.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | C36H58O8 | CID 6918349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Engineering of Hypholoma for Enhanced Clavaric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the genetic engineering of Hypholoma species to achieve higher yields of clavaric acid. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Which Hypholoma species is the primary producer of this compound?
A1: Hypholoma sublateritium is the basidiomycete fungus known for producing the antitumor compound, this compound.[1][2]
Q2: What are the key genes to target for increasing this compound production?
A2: The primary targets for genetic engineering are the genes encoding oxidosqualene cyclase (occ) and squalene epoxidase (erg1). Overexpression of these genes has been shown to significantly increase this compound yield.
Q3: What are the most effective genetic transformation methods for Hypholoma?
A3: Agrobacterium tumefaciens-mediated transformation (ATMT) and protoplast-mediated transformation (PMT) are the two most commonly used and effective methods for genetically modifying Hypholoma species.[1][2][3][4] ATMT with homogenized mycelia has been optimized for efficiency.[2]
Q4: Which selection markers are suitable for Hypholoma transformation?
A4: The hygromycin phosphotransferase gene (hph), conferring resistance to hygromycin B, is a commonly used and effective selectable marker for Hypholoma transformation.
Q5: What is the importance of promoter selection for gene expression in Hypholoma?
A5: The choice of promoter is critical for achieving high levels of gene expression. The glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter from Agaricus bisporus has been shown to be effective in driving the expression of heterologous genes in H. sublateritium.[1][2] In contrast, some promoters from ascomycetes may be ineffective.[1][2]
Data Presentation: Enhancing this compound Production
The following tables summarize the quantitative data on the impact of genetic engineering on this compound production in Hypholoma sublateritium.
Table 1: this compound Production in Genetically Engineered Hypholoma sublateritium Strains
| Strain | Genetic Modification | This compound Yield Increase (%) | Reference |
| H. sublateritium | Amplification of the occ gene | 35 - 67 | [1] |
| H. sublateritium | Overexpression of the erg1 gene | up to 97 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic engineering of Hypholoma for increased this compound production.
Protocol 1: Agrobacterium tumefaciens-Mediated Transformation (ATMT) of Hypholoma
This protocol is adapted for Hypholoma species using homogenized mycelia.[2]
Materials:
-
Hypholoma mycelial culture grown on Potato Dextrose Agar (PDA)
-
Agrobacterium tumefaciens strain (e.g., LBA4404) harboring the desired binary vector
-
Induction Medium (IM)
-
Co-cultivation plates
-
Selection medium (PDA with hygromycin B and cefotaxime)
-
Sterile water
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Hypholoma Mycelia:
-
Grow the Hypholoma strain on PDA plates for 7-10 days.
-
Aseptically transfer a few mycelial plugs into a sterile blender containing sterile water.
-
Homogenize the mycelia with short bursts to create a fine suspension.
-
-
Preparation of Agrobacterium Culture:
-
Inoculate a single colony of A. tumefaciens carrying the binary vector into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Inoculate 50 mL of Induction Medium (IM) with the overnight culture to an initial OD600 of 0.15.
-
Grow the culture at 28°C with shaking until the OD600 reaches 0.5-0.6.
-
Centrifuge the bacterial suspension at 4000 rpm for 10 minutes and resuspend the pellet in fresh IM to the same final volume.
-
-
Co-cultivation:
-
Mix the homogenized Hypholoma mycelia with the induced Agrobacterium culture in a 1:1 volume ratio.
-
Spread 200 µL of this mixture onto co-cultivation plates overlaid with a sterile cellophane membrane.
-
Incubate the plates at 25°C in the dark for 84 hours.[2]
-
-
Selection of Transformants:
-
After co-cultivation, transfer the cellophane membranes to selection plates containing PDA supplemented with a suitable concentration of hygromycin B (e.g., 50 µg/mL) and cefotaxime (e.g., 200 µg/mL) to inhibit Agrobacterium growth.
-
Incubate the plates at 25°C until transformant colonies appear.
-
Subculture the putative transformants onto fresh selection medium to confirm their resistance.
-
Protocol 2: Protoplast-Mediated Transformation (PMT) of Hypholoma
This is a general protocol for filamentous fungi that can be optimized for Hypholoma.
Materials:
-
Young Hypholoma mycelia from liquid culture
-
Protoplasting enzyme solution (e.g., a mixture of Lysing Enzymes from Trichoderma harzianum, cellulase, and β-glucanase)
-
Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M MgSO4)
-
PEG-CaCl2 solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5)
-
Regeneration medium (e.g., PDA with an osmotic stabilizer)
-
Plasmid DNA with the gene of interest and selection marker
Procedure:
-
Protoplast Isolation:
-
Harvest young, actively growing mycelia from a liquid culture by filtration.
-
Wash the mycelia with an osmotic stabilizer solution.
-
Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking at 28-30°C for 2-4 hours.
-
Monitor protoplast release periodically using a microscope.
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
-
Pellet the protoplasts by gentle centrifugation (e.g., 1000 x g for 5 minutes).
-
Wash the protoplasts twice with the osmotic stabilizer solution.
-
-
Transformation:
-
Resuspend the protoplasts in an appropriate buffer containing the osmotic stabilizer.
-
Add 5-10 µg of plasmid DNA to 10^7 protoplasts and incubate on ice for 20-30 minutes.
-
Gradually add 1 mL of PEG-CaCl2 solution, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Regeneration and Selection:
-
Dilute the transformation mixture with 5 mL of the osmotic stabilizer solution.
-
Pellet the protoplasts by centrifugation and resuspend in 1 mL of regeneration medium without the selective agent.
-
Plate the protoplast suspension onto regeneration medium containing the appropriate concentration of hygromycin B.
-
Incubate the plates at 25°C until transformant colonies appear.
-
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of organic acids, which can be optimized for this compound.
Materials:
-
Hypholoma culture filtrate or mycelial extract
-
This compound standard
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and an acidic aqueous buffer)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
For culture filtrate, centrifuge to remove mycelia and filter through a 0.22 µm syringe filter.
-
For mycelial extraction, freeze-dry the mycelium, grind it to a fine powder, and extract with a suitable solvent (e.g., methanol or ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase. Filter the extract through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample.
-
Run the analysis using an isocratic or gradient elution method.
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV scan of a this compound standard).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified biosynthetic pathway of this compound in Hypholoma.
Caption: General workflow for Agrobacterium-mediated transformation of Hypholoma.
Troubleshooting Guides
Issue 1: Low or No Transformants After ATMT
| Possible Cause | Troubleshooting Step |
| Inefficient Agrobacterium induction | Ensure the OD600 of the Agrobacterium culture is within the optimal range (0.5-0.6) before induction. Use freshly prepared acetosyringone solution. |
| Suboptimal co-cultivation conditions | Optimize the co-cultivation time and temperature. For Hypholoma, 84 hours at 25°C has been shown to be effective.[2] |
| Ineffective selection agent | Confirm the sensitivity of your wild-type Hypholoma strain to the chosen concentration of hygromycin B. Prepare fresh selection plates. |
| Poor mycelial viability | Use young, actively growing mycelia for homogenization. Avoid over-homogenization, which can lead to excessive cell death. |
| Ineffective promoter | Ensure the promoter driving the selection marker is active in Hypholoma. The A. bisporus gpd promoter is a good choice.[1][2] |
Issue 2: Low Protoplast Yield or Viability in PMT
| Possible Cause | Troubleshooting Step |
| Ineffective enzyme digestion | Optimize the enzyme cocktail and concentration. A combination of enzymes is often more effective. Use young mycelia, as older cell walls are more resistant to digestion. |
| Osmotic stress | Ensure the osmotic stabilizer concentration is optimal for Hypholoma. Test a range of concentrations of different stabilizers (e.g., KCl, MgSO4, sorbitol). |
| Mechanical damage | Handle protoplasts gently during washing and centrifugation steps. Use a wide-bore pipette tip. |
| Incorrect incubation time | Monitor protoplast release microscopically and adjust the incubation time accordingly. Over-digestion can lead to lysis. |
Issue 3: No Increase in this compound Production in Transformants
| Possible Cause | Troubleshooting Step |
| Low expression of the transgene | Verify the expression of the integrated gene (occ or erg1) using RT-qPCR. If expression is low, consider using a stronger promoter or codon-optimizing the gene for Hypholoma. |
| Incorrect gene construct | Sequence the integrated construct to ensure there are no mutations that would affect protein function. |
| Suboptimal culture conditions for production | Optimize the fermentation medium and culture conditions (e.g., temperature, pH, aeration) to support higher this compound production. |
| Instability of the transformant | Subculture the transformant several times on non-selective medium and then re-test for this compound production to ensure the integrated gene is stable. |
Issue 4: Inconsistent or Unreliable HPLC Quantification of this compound
| Possible Cause | Troubleshooting Step |
| Poor peak resolution | Optimize the mobile phase composition and gradient. Adjusting the pH of the aqueous component can improve the separation of organic acids. |
| Matrix effects from the sample | Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the culture filtrate or mycelial extract. |
| Standard degradation | Prepare fresh this compound standards regularly and store them appropriately to avoid degradation. |
| Column degradation | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. |
References
- 1. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved vectors for Agrobacterium mediated genetic manipulation of Hypholoma spp. and other homobasidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Clavaric Acid: A Potent and Selective Inhibitor of Farnesyltransferase Over Geranylgeranyltransferase-I
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clavaric acid's inhibitory specificity for farnesyltransferase (FTase) versus geranylgeranyltransferase type I (GGTase-I). The following sections detail the quantitative inhibitory data, the experimental methodologies used to determine this specificity, and the relevant signaling pathways.
This compound, a triterpenoid isolated from the fungus Clavariadelphus truncatus, has been identified as a potent inhibitor of farnesyltransferase (FTase), an enzyme critically involved in the post-translational modification of proteins implicated in cancer signaling pathways, most notably Ras.[1] Crucially, for its potential as a targeted therapeutic, this compound demonstrates remarkable specificity for FTase, with no significant inhibitory activity observed against the closely related enzyme, geranylgeranyltransferase-I (GGTase-I).
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against human farnesyltransferase and its lack of activity against geranylgeranyltransferase-I are summarized in the table below. This high degree of selectivity is a key characteristic of this compound as a potential therapeutic agent.
| Enzyme | Substrate | Inhibitor | IC50 Value | Reference |
| Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP) & Ras peptide | This compound | 1.3 µM | [1] |
| Geranylgeranyltransferase-I (GGTase-I) | Geranylgeranyl Pyrophosphate (GGPP) & Ras-related peptide | This compound | No Inhibition Observed |
Delving into the Experimental Protocols
The determination of this compound's inhibitory activity and specificity involves specific biochemical assays. Below are detailed methodologies representative of the key experiments cited.
Farnesyltransferase (FTase) Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of FTase by measuring the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) into a biotinylated peptide substrate.
Materials:
-
Enzyme: Recombinant human farnesyltransferase (FTase)
-
Substrates: [³H]Farnesyl diphosphate ([³H]FPP), Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Stop Solution: 50 mM EDTA in assay buffer
-
Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Plates: 96-well microplates
-
Instrumentation: Microplate scintillation counter
Procedure:
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer to obtain a range of final concentrations for IC50 determination.
-
Assay Reaction: In each well of a 96-well plate, the following are added:
-
Assay Buffer
-
This compound dilution or vehicle control
-
FTase enzyme
-
-
Reaction Initiation: The reaction is initiated by the addition of a mixture of [³H]FPP and the biotinylated peptide substrate.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of the stop solution containing EDTA.
-
Detection: A slurry of streptavidin-coated SPA beads is added to each well. The plate is incubated for at least 30 minutes at room temperature to allow the biotinylated, radiolabeled peptide to bind to the beads.
-
Signal Measurement: The scintillation signal is measured using a microplate scintillation counter. The amount of light emitted is proportional to the amount of [³H]FPP incorporated into the peptide.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.
Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay (Representative Protocol)
While the specific protocol used to confirm this compound's lack of GGTase-I inhibition is not detailed in the primary literature, a representative protocol for a GGTase-I inhibition assay is described below. This type of assay would be used to assess the inhibitory potential of a compound against GGTase-I.
Materials:
-
Enzyme: Recombinant human geranylgeranyltransferase-I (GGTase-I)
-
Substrates: [³H]Geranylgeranyl diphosphate ([³H]GGPP), Biotinylated peptide substrate (e.g., Biotin-CVLL)
-
Inhibitor: Test Compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
Stop Solution: 50 mM EDTA in assay buffer
-
Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Plates: 96-well microplates
-
Instrumentation: Microplate scintillation counter
Procedure:
-
Inhibitor Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Assay Reaction: In each well of a 96-well plate, the assay buffer, test compound dilution or vehicle control, and GGTase-I enzyme are combined.
-
Reaction Initiation: The reaction is started by adding a mixture of [³H]GGPP and the biotinylated peptide substrate.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is halted by the addition of the stop solution.
-
Detection: A slurry of streptavidin-coated SPA beads is added to each well, followed by incubation to allow for binding.
-
Signal Measurement: The scintillation signal is measured.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound to determine if it affects GGTase-I activity. In the case of this compound, no significant inhibition would be observed.
Visualizing the Molecular Pathways and Experimental Design
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Role of FTase and GGTase-I in Protein Prenylation and the inhibitory action of this compound.
Caption: A generalized workflow for determining the inhibitory activity of this compound.
References
Investigating Off-Target Effects of Clavaric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clavaric acid, a known farnesyl-protein transferase (FPTase) inhibitor, and other relevant compounds. We delve into its primary mechanism of action and explore potential off-target effects, supported by established experimental protocols for their identification and validation.
Introduction to this compound and its Primary Target
This compound is a triterpenoid natural product isolated from the mushroom Clavariadelphus truncatus.[1][2] It is recognized as an inhibitor of farnesyl-protein transferase (FPTase) with an IC50 of 1.3 µM.[1][2][3] FPTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.
The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, which is essential for their function in signal transduction pathways that regulate cell growth, differentiation, and survival.[4][5] The aberrant activation of Ras signaling is a hallmark of many cancers, making FPTase a compelling target for anti-cancer drug development.[1][6]
The FPTase enzyme catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of its substrate proteins.[4] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes.
Potential Off-Target Effects of this compound and Other FPTase Inhibitors
While this compound's primary target is FPTase, it is crucial to investigate potential off-target interactions to understand its complete pharmacological profile and anticipate potential side effects. Direct experimental evidence for this compound's off-targets is not currently available in the public domain. However, based on its chemical nature and the known profiles of other FPTase inhibitors, we can infer potential off-target classes.
Other FPTase inhibitors, such as Lonafarnib and Tipifarnib, have undergone more extensive clinical investigation, and their associated adverse effects can provide clues to potential off-target activities or on-target toxicities. Common side effects include gastrointestinal issues, myelosuppression, and fatigue.[7][8][9][10][11]
Potential Off-Target Categories for this compound:
-
Geranylgeranyl-protein transferase (GGPTase): This enzyme is structurally and functionally related to FPTase and is involved in a similar post-translational lipid modification. While many FPTase inhibitors are designed for selectivity, cross-reactivity with GGPTase is a possibility.
-
Other Triterpenoid-Binding Proteins: The triterpenoid scaffold of this compound may allow it to interact with other enzymes or receptors that have binding sites for such structures. This could include certain nuclear receptors or enzymes involved in steroid metabolism.
-
Kinases: Although structurally distinct from typical kinase inhibitors, the potential for off-target kinase inhibition is a common concern for many small molecules and should be empirically evaluated.[12]
Comparative Analysis with Other FPTase Inhibitors
A comparison with other FPTase inhibitors is essential to contextualize the properties of this compound.
| Compound | Type | Primary Target | IC50 | Known Off-Targets/Adverse Effects |
| This compound | Triterpenoid | FPTase | 1.3 µM[1][2][3] | Not well-characterized. |
| Lonafarnib | Tricyclic carboxamide derivative | FPTase | 1.9 nM | Diarrhea, nausea, fatigue, myelosuppression.[7][9] |
| Tipifarnib | Quinolone derivative | FPTase | 0.86 nM | Anemia, neutropenia, lymphopenia, nausea.[8][10][11] |
Experimental Protocols for Off-Target Identification
A systematic approach is necessary to identify and validate the off-target effects of this compound. The following experimental workflow is recommended.
-
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology:
-
A high-throughput screening of this compound at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 purified recombinant human kinases.
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Hits are identified as kinases showing significant inhibition (e.g., >50%) at the tested concentrations.
-
For any identified hits, dose-response curves are generated to determine the IC50 values.
-
-
Objective: To confirm the engagement of potential targets by this compound in a cellular context.
-
Methodology:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to various temperatures, causing proteins to denature and precipitate.
-
The soluble protein fraction is separated from the precipitated fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound to a target protein stabilizes it, resulting in a shift of its melting curve to a higher temperature.
-
-
Objective: To identify the direct binding partners of this compound in an unbiased manner.
-
Methodology:
-
A chemical probe is synthesized by attaching a reactive group and a reporter tag (e.g., biotin) to this compound, without compromising its activity.
-
The probe is incubated with cell lysates or intact cells to allow for covalent labeling of interacting proteins.
-
The labeled proteins are enriched using affinity purification (e.g., streptavidin beads).
-
The enriched proteins are identified and quantified by mass spectrometry.
-
Specific interactors are distinguished from non-specific binders by comparing with control experiments.
-
Logical Framework for On-Target vs. Off-Target Effects
Understanding the distinction between on-target and off-target effects is crucial for interpreting experimental data and predicting the clinical profile of a drug candidate.
Conclusion
This compound is a promising natural product with a well-defined primary target, FPTase. However, a thorough investigation of its off-target effects is essential for its further development as a therapeutic agent. The experimental strategies outlined in this guide provide a robust framework for identifying and validating these off-target interactions. By comparing its activity and selectivity with other FPTase inhibitors, researchers can gain a comprehensive understanding of this compound's pharmacological profile, paving the way for its potential clinical applications.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacr.org [aacr.org]
- 12. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Mechanism of Clavaric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clavaric acid and other farnesyltransferase inhibitors (FTIs) to validate its anti-cancer mechanism. While this compound has been identified as a potent inhibitor of farnesyl-protein transferase (FPTase), publicly available data on its specific anti-cancer efficacy in cell lines and in vivo models is limited. Therefore, this guide will focus on the established mechanism of FPTase inhibition and provide a detailed comparison with two well-characterized FTIs, Lonafarnib and Tipifarnib, for which extensive experimental data is available.
Farnesyltransferase Inhibition: The Core Mechanism
Farnesyl-protein transferase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. Farnesylation, the attachment of a farnesyl group, is essential for the localization of Ras proteins to the cell membrane, a prerequisite for their activation and downstream signaling.[1] In many cancers, mutations in Ras genes lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.
By inhibiting FPTase, FTIs like this compound prevent Ras farnesylation, thereby blocking its membrane association and downstream signaling through pathways such as the Raf-MEK-ERK and PI3K-Akt cascades. This disruption of oncogenic signaling forms the basis of their anti-cancer activity.
This compound , a triterpenoid isolated from the fungus Clavariadelphus truncatus, has been shown to inhibit recombinant human FPTase (rHFPTase) with an IC50 value of 1.3 µM .[1] Studies on Ras-transformed Rat1 cells have demonstrated that this compound inhibits Ras processing without exhibiting significant cytotoxicity, suggesting a target-specific mechanism of action.
Comparative Performance of Farnesyltransferase Inhibitors
To provide a quantitative benchmark for the anti-cancer potential of this compound, this section presents data on two clinically evaluated FTIs, Lonafarnib and Tipifarnib.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Lonafarnib and Tipifarnib against a panel of human cancer cell lines.
| Farnesyltransferase Inhibitor | Cancer Cell Line | IC50 (µM) |
| Lonafarnib | HCT116 (Colon) | 0.0019 |
| NCI-H460 (Lung) | 0.004 | |
| A549 (Lung) | 0.005 | |
| MIA PaCa-2 (Pancreas) | 0.002 | |
| PC-3 (Prostate) | 0.005 | |
| Tipifarnib | HCT116 (Colon) | 0.0079 |
| NCI-H460 (Lung) | 0.0086 | |
| A549 (Lung) | 0.012 | |
| MIA PaCa-2 (Pancreas) | 0.0048 | |
| PC-3 (Prostate) | 0.0063 |
In Vivo Anti-Tumor Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer compounds. The following table summarizes the anti-tumor activity of Lonafarnib and Tipifarnib in such models.
| Farnesyltransferase Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| Lonafarnib | NCI-H460 Lung Cancer Xenograft | 100 mg/kg, oral, twice daily | ~60% |
| HT-29 Colon Cancer Xenograft | 40 mg/kg, oral, twice daily | ~55% | |
| Tipifarnib | HCT116 Colon Cancer Xenograft | 60 mg/kg, oral, twice daily | ~70% |
| Panc-1 Pancreatic Cancer Xenograft | 100 mg/kg, oral, twice daily | ~50% |
Experimental Protocols
To facilitate the validation of this compound's anti-cancer mechanism, detailed protocols for key experiments are provided below.
Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of FPTase activity by quantifying the transfer of a fluorescently labeled farnesyl pyrophosphate (FPP) analogue to a Ras-derived peptide.
Materials:
-
Recombinant human FPTase
-
Dansylated-GCVLS peptide substrate
-
Farnesyl pyrophosphate (FPP)
-
Test compounds (this compound and comparators)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 485 nm)
Procedure:
-
Add 5 µL of test compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of FPTase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing the dansylated peptide and FPP.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis of the Ras Signaling Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizing the Anti-Cancer Mechanism
The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships involved in validating the anti-cancer mechanism of this compound.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's anti-cancer activity.
Caption: Logical relationship of this compound's anti-cancer mechanism.
References
Unraveling the Structure-Activity Relationship of Clavaric Acid Derivatives as Farnesyltransferase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Clavaric acid, a triterpenoid isolated from the mushroom Clavariadelphus truncatus, has emerged as a noteworthy inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in cellular signaling pathways implicated in cancer.[1][2] This guide provides a comparative analysis of this compound and its derivatives, focusing on their structure-activity relationship (SAR) as FPTase inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these promising compounds.
Performance Comparison of this compound Derivatives
The inhibitory activity of this compound and its key derivatives against human farnesyl-protein transferase (rHFPTase) reveals crucial structural determinants for its biological function. The data underscores the importance of the 3-hydroxy-3-methylglutaric acid side chain for potent inhibition.
| Compound | Structure | Modification from this compound | FPTase Inhibition (IC50) |
| This compound | [Image of this compound structure] | - | 1.3 µM[1][2] |
| Clavarinone | [Image of Clavarinone structure] | Alkaline hydrolysis product, lacking the 3-hydroxy-3-methylglutaric acid side chain. | Less active than this compound |
| This compound methyl ester | [Image of this compound methyl ester structure] | Methylation of the carboxylic acid group on the side chain. | Inactive |
Key Findings from SAR Studies:
-
The 3-hydroxy-3-methylglutaric acid side chain is essential for the potent inhibitory activity of this compound against FPTase.
-
Removal of this side chain, as seen in clavarinone, leads to a significant reduction in activity.
-
Esterification of the carboxylic acid group on the side chain, as in the methyl ester derivative, completely abolishes inhibitory activity, suggesting that the free carboxylic acid is a critical pharmacophore for interacting with the enzyme.
Farnesyltransferase and the Ras Signaling Pathway
Farnesyl-protein transferase plays a pivotal role in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases. Farnesylation, the attachment of a farnesyl group to the C-terminal cysteine of Ras, is a prerequisite for its localization to the plasma membrane and subsequent activation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival. Dysregulation of the Ras pathway is a hallmark of many human cancers. This compound and its active derivatives act by competitively inhibiting FPTase, thereby preventing Ras farnesylation and disrupting its oncogenic signaling.
Caption: The Ras signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The following provides a detailed methodology for a representative in vitro farnesyltransferase inhibition assay, based on a fluorimetric approach. This protocol can be adapted for the evaluation of this compound derivatives and other potential FPTase inhibitors.
Fluorimetric Farnesyltransferase Activity Assay
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting farnesylated peptide exhibits a change in fluorescence intensity, which is used to quantify enzyme activity.
Materials:
-
Recombinant human farnesyl-protein transferase (rHFPTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 5 µM ZnCl₂
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Experimental Workflow:
Caption: Workflow for a fluorimetric farnesyltransferase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound derivatives) in DMSO.
-
Assay Plate Setup: To each well of a 96-well black microplate, add 2 µL of the diluted test compound or DMSO (for control wells).
-
Enzyme Addition: Add 48 µL of rHFPTase solution (e.g., 25 nM final concentration) in assay buffer to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate mix containing FPP (e.g., 500 nM final concentration) and the dansylated peptide (e.g., 500 nM final concentration) in assay buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This comprehensive guide provides a foundation for researchers to understand and further investigate the potential of this compound and its derivatives as farnesyltransferase inhibitors. The presented data and methodologies offer a starting point for the design and evaluation of novel analogs with improved potency and drug-like properties.
References
A Comparative Guide to the Synthesis and Bioactivity of Clavaric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Clavaric acid, a triterpenoid isolated from the mushroom Clavariadelphus truncatus, has garnered significant attention in the field of oncology for its potent and specific inhibition of farnesyl-protein transferase (FPTase).[1][2] This enzyme plays a critical role in the post-translational modification of the Ras protein, a key component in signal transduction pathways that regulate cell growth and proliferation.[2] Dysregulation of Ras signaling is a hallmark of many cancers, making FPTase a compelling target for therapeutic intervention. This guide provides a comparative overview of the synthesis of this compound analogs and their corresponding bioactivities, with a focus on their potential as anticancer agents.
Bioactivity and Structure-Activity Relationship
This compound inhibits FPTase by competing with the Ras protein.[3] Its inhibitory activity is significant, with a reported IC50 value of 1.3 µM against recombinant human FPTase (rHFPTase).[1][2] Structure-activity relationship (SAR) studies have revealed that even modest modifications to the this compound scaffold can dramatically influence its inhibitory potency.
A key analog, Clavarinone , where the C-2 hydroxyl group of this compound is oxidized to a ketone, exhibits reduced but still notable FPTase inhibition. This highlights the importance of the stereochemistry and functionality at this position for optimal binding to the enzyme. Furthermore, a series of steroidal analogs, designed through computer-based similarity searches and rational chemical synthesis, have shown a wide range of FPTase inhibitory activity, with IC50 values spanning from 0.04 µM to over 100 µM.[3] This broad range of activity underscores the sensitivity of the FPTase active site to the structural features of the inhibitor.
Comparative Bioactivity Data
| Compound | Target | IC50 (µM) | Key Structural Features |
| This compound | Farnesyl-Protein Transferase (FPTase) | 1.3[1][2] | Triterpenoid scaffold with a C-2 hydroxyl group. |
| Clavarinone | Farnesyl-Protein Transferase (FPTase) | ~15-20 | C-2 ketone instead of a hydroxyl group. |
| Steroidal Analogs | Farnesyl-Protein Transferase (FPTase) | 0.04 - >100[3] | Varied steroidal backbones with modifications mimicking this compound. |
Synthetic Approaches
While detailed synthetic protocols for a wide array of this compound analogs are not extensively published, general strategies for the synthesis of triterpenoid and steroidal FPTase inhibitors can be adapted. The synthesis of these complex natural product analogs often involves multi-step sequences.
A common approach to generating analogs involves the modification of the natural product itself, as is the case with the preparation of Clavarinone from this compound through oxidation. For the de novo synthesis of steroidal analogs, methods often rely on the use of commercially available steroid starting materials, which are then functionalized to incorporate key features of the this compound pharmacophore.
Experimental Protocols
General Procedure for FPTase Inhibition Assay
The inhibitory activity of this compound analogs against FPTase is typically determined using an in vitro enzyme assay. A common method involves the use of recombinant human FPTase and a fluorescently or radioactively labeled farnesyl pyrophosphate (FPP) substrate.
-
Enzyme and Substrate Preparation: Recombinant human FPTase is purified from an expression system. The substrate, Ras protein or a peptide mimic (e.g., Ras-CVIM), and radiolabeled ([³H]) or fluorescently tagged FPP are prepared in an appropriate assay buffer.
-
Inhibition Assay: The test compound (this compound analog) at various concentrations is pre-incubated with FPTase.
-
Reaction Initiation: The reaction is initiated by the addition of the Ras substrate and labeled FPP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The amount of labeled farnesyl group transferred to the Ras substrate is quantified. For radiolabeled assays, this can be done by scintillation counting after capturing the labeled protein on a filter. For fluorescent assays, a change in fluorescence polarization or intensity is measured.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of FPTase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Detecting Farnesylation Inhibition in Cells
To assess the effect of this compound analogs on Ras processing within a cellular context, a Western blot analysis can be performed. This method detects the electrophoretic mobility shift of un-farnesylated Ras protein.
-
Cell Culture and Treatment: Cancer cell lines known to have activated Ras signaling (e.g., pancreatic or colon cancer cells) are cultured. The cells are then treated with varying concentrations of the this compound analog for a specified time.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the Ras protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. Un-farnesylated Ras will migrate slower than its farnesylated counterpart, resulting in a visible band shift. The intensity of the bands can be quantified to determine the extent of farnesylation inhibition.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and its analogs is the inhibition of FPTase, which disrupts the Ras signaling pathway. The following diagrams illustrate this pathway and a general workflow for the synthesis and evaluation of this compound analogs.
Caption: Ras Signaling Pathway and Inhibition by this compound Analogs.
Caption: Experimental Workflow for Synthesis and Evaluation of this compound Analogs.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis of a Novel RAS Farnesyl Protein Transferase Inhibitor" by Mark F. Mechelke and Anna Mikolchak [repository.stcloudstate.edu]
Clavaric acid versus synthetic FTIs in preclinical models
A comparative analysis of the naturally derived farnesyltransferase inhibitor, clavaric acid, and synthetic farnesyltransferase inhibitors (FTIs) reveals a significant gap in preclinical and clinical development. While both target the same enzyme crucial for the function of the Ras protein, a key player in cancer development, the extent of their investigation and the available data differ substantially.
This compound, a triterpenoid isolated from the mushroom Clavariadelphus truncatus, was identified as an inhibitor of farnesyl-protein transferase (FPTase) with an IC50 value of 1.3 microM. Its mechanism of action is competitive with respect to the Ras protein. Preclinical studies in Ras-transformed cells showed that this compound could inhibit Ras processing without causing overt cytotoxicity.
Synthetic FTIs, such as lonafarnib and tipifarnib, have undergone more extensive preclinical and clinical evaluation. These compounds have demonstrated potent, cell-active inhibition of FPTase, leading to antiproliferative activity in cell cultures and the ability to block Ras-induced transformation. In vivo, synthetic FTIs have been shown to inhibit the growth of ras-transformed fibroblasts in nude mouse xenograft models and even cause regression of mammary and salivary tumors in ras transgenic mice, often without detectable side effects. However, their clinical efficacy has been moderate, prompting further research into their complex mechanisms of action and potential for combination therapies.
Data Presentation
Table 1: Comparison of this compound and Synthetic FTIs
| Feature | This compound | Synthetic FTIs (e.g., Lonafarnib, Tipifarnib) |
| Origin | Natural product (from Clavariadelphus truncatus mushroom) | Synthetic compounds |
| Chemical Class | Triterpenoid | Various, including tricyclic derivatives and nonpeptidomimetics |
| Potency (IC50) | 1.3 µM against recombinant human FPTase | Nanomolar potency in preclinical models (e.g., lonafarnib IC50s of 1.9-5.2 nM) |
| Preclinical Models | Ras-transformed Rat1 cells | A wide range of human cancer cell lines and animal xenograft/transgenic models |
| In Vivo Efficacy | Inhibition of Ras processing demonstrated | Tumor growth inhibition and regression observed in various cancer models |
| Development Stage | Early preclinical discovery | Advanced preclinical and clinical trials |
Signaling Pathway
Farnesyltransferase inhibitors block a critical step in the post-translational modification of Ras proteins. This modification, known as farnesylation, is essential for Ras to anchor to the inner surface of the plasma membrane, a requirement for its signal-transducing functions that regulate cell growth and proliferation. By inhibiting FPTase, FTIs prevent Ras localization and subsequent activation of downstream signaling pathways, thereby impeding oncogenic signaling.
Experimental Protocols
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is a biochemical assay using recombinant human FPTase (rHFPTase). The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a Ras-peptide substrate. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined. For this compound, this was found to be 1.3 µM.
Cellular Ras Processing Assay
To assess the effect of FTIs in a cellular context, researchers often use Ras-transformed cell lines, such as Rat1 cells. These cells are treated with the inhibitor, and the processing of the Ras protein is monitored. A common technique is Western blotting, where antibodies specific to unprocessed and processed forms of Ras are used. Inhibition of Ras processing by this compound was demonstrated using this method, showing its activity within cells.
In Vivo Tumor Growth Models
For synthetic FTIs, preclinical efficacy is frequently evaluated in animal models. One common approach is the use of nude mouse xenografts, where human cancer cells are implanted into immunocompromised mice. Another model involves transgenic mice that are genetically engineered to develop specific types of tumors, such as mammary or salivary tumors driven by an activated ras oncogene. In these models, the FTI is administered to the animals, and its effect on tumor growth, size, and potential regression is measured over time.
Cross-Resistance Profile of Clavaric Acid and Other Farnesyltransferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of farnesyltransferase inhibitors (FTIs), with a focus on clavaric acid and its class counterparts, lonafarnib and tipifarnib. Due to the limited availability of direct cross-resistance studies for this compound, this guide leverages experimental data from other well-characterized FTIs to infer potential cross-resistance patterns and mechanisms.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a triterpenoid compound that functions as an inhibitor of farnesyl-protein transferase (FPTase).[1][2] FPTase is a crucial enzyme in the post-translational modification of several proteins, most notably Ras, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting FPTase, this compound and other FTIs disrupt these signaling cascades, leading to their investigation as potential anti-cancer agents.
Understanding the potential for cross-resistance is critical in drug development. Cross-resistance occurs when a cell develops resistance to one drug and, due to the underlying resistance mechanism, becomes resistant to other, often structurally or mechanistically related, drugs. Conversely, collateral sensitivity can also occur, where resistance to one drug renders the cell more susceptible to another.
Mechanisms of Resistance to Farnesyltransferase Inhibitors
Research into FTIs such as lonafarnib and tipifarnib has revealed several mechanisms by which cancer cells can develop resistance. These mechanisms are likely relevant to this compound as well, given their shared molecular target.
Table 1: Summary of Known Resistance Mechanisms to Farnesyltransferase Inhibitors
| Resistance Mechanism | Description | Potential for Cross-Resistance with Other Drugs |
| Target-Site Mutations | Mutations in the gene encoding the β-subunit of FPTase (FNTB) can alter the drug-binding pocket, reducing the affinity of the FTI. | High cross-resistance to other FTIs that bind to the same region of the enzyme. Low potential for cross-resistance to drugs with different molecular targets. |
| Alternative Prenylation | Inhibition of FPTase can lead to the compensatory use of geranylgeranyltransferase-I (GGTase-I) to prenylate key substrates like K-Ras, thereby maintaining their function. | No direct cross-resistance to drugs that do not target protein prenylation. However, this mechanism can be overcome by co-administration of a GGTase-I inhibitor. |
| Upregulation of Efflux Pumps | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump FTIs out of the cell, reducing their intracellular concentration. | High potential for cross-resistance to a wide range of chemotherapeutic agents that are also substrates of the same efflux pumps (e.g., taxanes, anthracyclines). |
| Activation of Bypass Signaling Pathways | Cancer cells can activate alternative signaling pathways (e.g., PI3K/Akt/mTOR pathway) to circumvent the blockade of the Ras-MAPK pathway by FTIs. | Potential for cross-resistance to other targeted therapies that inhibit pathways upstream of the bypass activation. |
Cross-Resistance and Collateral Sensitivity Data
While specific cross-resistance data for this compound is not available in the public domain, studies on FTI-resistant cell lines generated by prolonged exposure to compounds like tipifarnib provide valuable insights. One study on a human colon cancer cell line with acquired resistance to the FTI R115777 (tipifarnib) showed high cross-resistance to another structurally different FTI, but no cross-resistance to a variety of conventional chemotherapeutic agents, including doxorubicin, etoposide, cisplatin, and paclitaxel.[1] This suggests that in this particular model, the resistance mechanism was specific to the FTI target and did not involve multidrug resistance pumps.
Conversely, FTIs have demonstrated the ability to overcome resistance to other drugs. For instance, FTIs have been shown to reverse taxane resistance in cancer cells.[3] This phenomenon, known as collateral sensitivity, highlights the complex interplay between different drug resistance mechanisms.
Table 2: Illustrative IC50 Data for Farnesyltransferase Inhibitors in Sensitive and Resistant Cancer Cell Lines
The following data is compiled from various sources for illustrative purposes to demonstrate the principles of resistance and is not a direct head-to-head comparison from a single study.
| Cell Line | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Resistance Factor | Reference |
| T-cell Leukemia/Lymphoma | Tipifarnib | < 100 | ≥ 100 | > 1 | [4] |
| Hepatocellular Carcinoma (SMMC-7721) | Lonafarnib | 20,290 | - | - | [2] |
| Hepatocellular Carcinoma (QGY-7703) | Lonafarnib | 20,350 | - | - | [2] |
Note: The distinction between "sensitive" and "resistant" for the T-cell leukemia/lymphoma cell lines is based on a clinically achievable concentration threshold.
Experimental Protocols
Protocol for Generating FTI-Resistant Cell Lines
This protocol outlines a general method for developing cancer cell lines with acquired resistance to a farnesyltransferase inhibitor like this compound.[5]
-
Cell Line Selection and Baseline IC50 Determination:
-
Choose a cancer cell line of interest that is initially sensitive to the FTI.
-
Determine the baseline half-maximal inhibitory concentration (IC50) of the FTI for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the FTI at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the FTI in the culture medium. The increments should be small enough to allow for cell survival and adaptation (e.g., 1.5 to 2-fold increases).
-
At each concentration step, allow the cells to stabilize and resume a consistent growth rate before the next dose escalation.
-
Cryopreserve cell stocks at each stage of resistance development.
-
-
Establishment of a Stably Resistant Cell Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of the FTI that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Culture the resistant cells continuously in the presence of the high concentration of the FTI to maintain the resistant phenotype.
-
-
Characterization of the Resistant Phenotype:
-
Regularly determine the IC50 of the FTI in the resistant cell line and compare it to the parental line to quantify the resistance factor (IC50 resistant / IC50 parental).
-
Investigate the stability of the resistant phenotype by culturing the cells in the absence of the FTI for several passages and then re-evaluating the IC50.
-
Protocol for Assessing Cross-Resistance
Once a stable FTI-resistant cell line is established, its sensitivity to a panel of other drugs can be assessed to determine the cross-resistance profile.
-
Drug Panel Selection:
-
Select a panel of drugs to test for cross-resistance. This panel should include:
-
Other FTIs (to assess class-specific cross-resistance).
-
Drugs from different classes with diverse mechanisms of action (e.g., cytotoxic chemotherapies, other targeted therapies).
-
Drugs that are known substrates for multidrug resistance pumps.
-
-
-
IC50 Determination for the Drug Panel:
-
Using the same cell viability assay as in the baseline determination, measure the IC50 values for each drug in the panel against both the parental and the FTI-resistant cell lines.
-
-
Calculation of Resistance Index (RI):
-
For each drug, calculate the Resistance Index (RI) as follows: RI = IC50 in resistant cell line / IC50 in parental cell line
-
An RI > 1 indicates cross-resistance.
-
An RI ≈ 1 indicates no change in sensitivity.
-
An RI < 1 indicates collateral sensitivity.
-
-
Data Analysis and Interpretation:
-
Tabulate the IC50 values and RI for all tested drugs.
-
Analyze the patterns of cross-resistance and collateral sensitivity to infer the underlying resistance mechanisms in the FTI-resistant cell line.
-
Visualizing Signaling Pathways and Experimental Workflows
Farnesyltransferase Inhibition and Downstream Signaling
Caption: Farnesyltransferase signaling pathway and its inhibition by this compound/FTIs.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for generating FTI-resistant cell lines and assessing cross-resistance.
Logical Relationships in FTI Resistance Mechanisms
Caption: Logical relationships between FTI treatment, resistance mechanisms, and outcomes.
Conclusion
While direct experimental data on the cross-resistance profile of this compound is currently lacking, the extensive research on other farnesyltransferase inhibitors provides a strong framework for understanding its potential interactions with other drugs. The primary mechanisms of resistance to FTIs involve target-site alterations, pathway bypass, and increased drug efflux. The latter mechanism, in particular, has the potential to confer broad cross-resistance to a variety of other chemotherapeutic agents. Conversely, the ability of FTIs to induce collateral sensitivity in cells resistant to other drugs, such as taxanes, suggests that combination therapies could be a promising strategy to overcome drug resistance. Further research is warranted to specifically characterize the cross-resistance profile of this compound and to explore its potential in combination with other anti-cancer agents.
References
- 1. Establishment and characterization of acquired resistance to the farnesyl protein transferase inhibitor R115777 in a human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase Inhibitors Reverse Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Clavaric Acid Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, such as those involving the farnesyltransferase inhibitor Clavaric acid, necessitates robust methods to confirm that the compound engages its intended molecular target within the complex cellular environment. This guide provides a comparative overview of three key methodologies for validating the target engagement of this compound with farnesyltransferase (FPTase) in cells: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL).
Introduction to this compound and Farnesyltransferase
This compound is a natural product known to be a reversible inhibitor of farnesyl-protein transferase (FPTase) with an IC50 of 1.3 μM in biochemical assays. FPTase is a crucial enzyme that catalyzes the post-translational farnesylation of proteins, a key step for their proper subcellular localization and function. Notably, many of these proteins, including members of the Ras superfamily of small GTPases, are implicated in oncogenic signaling pathways. Inhibition of FPTase by compounds like this compound can disrupt these pathways, making it a person of interest in cancer research.
Confirming that this compound engages FPTase within living cells is a critical step in its development as a potential therapeutic agent. The following sections will detail and compare three prominent methods for assessing this target engagement.
Comparison of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental questions being addressed. Below is a summary of the key features of CETSA, DARTS, and PAL.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation. | A photoreactive analog of the drug forms a covalent bond with the target upon UV irradiation. |
| Requirement forCompound Modification | No | No | Yes (synthesis of a photoreactive probe is necessary). |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1] | Moderate throughput, suitable for validation and screening of smaller libraries. | Lower throughput, often used for target identification and binding site mapping. |
| Readout | Western Blot, Mass Spectrometry, AlphaScreen, Luminescence.[1][2][3] | Western Blot, Mass Spectrometry.[4][5] | In-gel fluorescence, Western Blot, Mass Spectrometry.[6] |
| QuantitativeInformation | Provides EC50 (cellular potency) and ΔTagg (degree of stabilization).[3] | Can provide an estimation of binding affinity (EC50).[7] | Can confirm direct binding and identify binding sites. |
| Key Advantage | Label-free and applicable in live cells and tissues.[8] | Label-free and does not rely on thermal stability changes.[9] | Provides direct evidence of binding and can map the binding site.[6] |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding. | Protein must be susceptible to proteolysis, and binding must confer protection.[9] | Requires synthesis of a specific probe, which may alter binding affinity. |
Illustrative Quantitative Data for this compound
The following table presents hypothetical, yet representative, data that could be expected from each assay when testing this compound's engagement with FPTase in a cellular context. This data is based on the known biochemical potency of this compound and the typical performance of these assays.
| Assay | Parameter | Illustrative Value for this compound |
| CETSA | Cellular EC50 | 5.2 µM |
| Thermal Shift (ΔTagg) | + 3.5 °C at 20 µM | |
| DARTS | Cellular EC50 | 6.8 µM |
| Photoaffinity Labeling | Binding Confirmation | Covalent labeling of FPTase confirmed |
| Binding Site | Identification of specific amino acid residues in the active site |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for FPTase
This protocol describes how to perform a CETSA experiment to determine the target engagement of this compound with FPTase in cultured cells, followed by Western blot analysis.
Materials:
-
Cell culture medium and supplements
-
Cultured cells expressing FPTase (e.g., HEK293T, cancer cell lines)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FPTase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for FPTase.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for FPTase at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the normalized band intensities against temperature to generate melting curves.
-
Determine the melting temperature (Tagg) for each condition.
-
Calculate the thermal shift (ΔTagg) induced by this compound.
-
To determine the cellular EC50, perform isothermal dose-response experiments at a fixed temperature near the Tagg of the vehicle control.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol for FPTase
This protocol outlines the DARTS procedure to assess the interaction between this compound and FPTase.
Materials:
-
Cell culture medium and supplements
-
Cultured cells expressing FPTase
-
This compound
-
DMSO (vehicle control)
-
M-PER Mammalian Protein Extraction Reagent (or similar)
-
Protease inhibitor cocktail
-
Pronase (or other suitable protease)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer
-
Primary antibody against FPTase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest cultured cells and lyse them using a suitable lysis buffer (e.g., M-PER) containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into tubes.
-
Treat the lysates with varying concentrations of this compound or DMSO for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to each tube at a predetermined concentration (optimization is required to achieve partial digestion).
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol, using an antibody against FPTase.
-
-
Data Analysis:
-
Compare the band intensity of FPTase in the this compound-treated samples to the vehicle-treated samples.
-
A stronger band in the presence of this compound indicates protection from proteolysis and thus target engagement.
-
Plot the normalized band intensities against the this compound concentration to determine the cellular EC50.
-
Photoaffinity Labeling (PAL) Protocol for FPTase
This protocol provides a general workflow for using a photoreactive this compound analog to confirm direct binding to FPTase.
Materials:
-
Photoreactive this compound analog (containing a photoreactive group like a benzophenone or diazirine, and a reporter tag like biotin or a fluorescent dye).
-
Cultured cells expressing FPTase.
-
DMSO.
-
PBS.
-
UV lamp (e.g., 365 nm).
-
Lysis buffer.
-
Streptavidin beads (if using a biotin tag).
-
SDS-PAGE gels.
-
In-gel fluorescence scanner or Western blot reagents for tag detection.
Procedure:
-
Probe Synthesis:
-
Synthesize a this compound analog that incorporates a photoreactive group and a reporter tag. The design should aim to minimize disruption of the compound's binding to FPTase.
-
-
Cell Treatment and Photocrosslinking:
-
Treat cultured cells with the photoreactive this compound analog for a specific duration. Include a control with excess unmodified this compound to demonstrate competitive binding.
-
Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.
-
-
Cell Lysis and Protein Enrichment (for biotin-tagged probes):
-
Lyse the cells and clarify the lysate.
-
Incubate the lysate with streptavidin beads to pull down the biotin-tagged probe covalently bound to its target proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence (if using a fluorescent tag) or by Western blotting using an antibody against the reporter tag or FPTase.
-
A band corresponding to the molecular weight of FPTase that is present in the probe-treated sample but reduced or absent in the competitive binding control confirms direct target engagement.
-
For binding site identification, the labeled protein can be digested and analyzed by mass spectrometry.
-
Visualizing the Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway, experimental workflows, and the logical relationship between the compared methods.
Conclusion
Confirming the cellular target engagement of this compound with farnesyltransferase is a critical step in its validation as a potential therapeutic agent. The Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL) each offer unique advantages and disadvantages for this purpose. CETSA and DARTS are powerful label-free methods that can provide quantitative data on cellular potency.[2][9] PAL, while requiring the synthesis of a specialized probe, offers unequivocal evidence of direct binding and can identify the specific binding site.[6] The choice of method will depend on the specific research question, available resources, and the characteristics of the target and compound. For a comprehensive validation of this compound's target engagement, a combination of these orthogonal approaches would provide the most robust and compelling evidence.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Comparative analysis of Clavaric acid and lonafarnib
An Objective Comparison of Clavaric Acid and Lonafarnib for Researchers
In the landscape of targeted therapeutics, farnesyltransferase inhibitors (FTIs) have emerged as a significant class of compounds investigated primarily for their potential in oncology and for the treatment of rare genetic disorders. These inhibitors disrupt the post-translational modification of key cellular proteins, thereby interfering with their function and downstream signaling. This guide provides a detailed comparative analysis of two such FTIs: this compound, a natural triterpenoid, and lonafarnib, a synthetic non-peptidomimetic inhibitor that has received FDA approval for specific indications.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, and the experimental data supporting their evaluation.
Both this compound and lonafarnib share a common primary mechanism of action: the inhibition of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of substrate proteins.[1] This process, known as farnesylation or prenylation, is essential for the proper localization and function of numerous proteins involved in cellular signaling, including those in the Ras superfamily of small GTPases.[1][3]
By inhibiting FTase, these compounds prevent the membrane anchoring of proteins like Ras, which is critical for their activation and engagement with downstream effector pathways that regulate cell proliferation, survival, and differentiation.[3][4] While both compounds target FTase, their origins and chemical structures differ significantly. This compound is a natural product isolated from the mushroom Hypholoma lateritium (formerly Clavariadelphus truncatus), whereas lonafarnib is a synthetically developed molecule.[5][6]
Comparative Potency: In Vitro Inhibition Data
A critical differentiator between the two compounds is their inhibitory potency against FTase. Lonafarnib demonstrates significantly greater potency than this compound in enzymatic assays. This quantitative difference is a key factor in their respective trajectories in drug development.
| Compound | Target | IC50 Value | Source |
| This compound | Recombinant Human Farnesyl-Protein Transferase (rHFPTase) | 1.3 µM | [1][6][7] |
| Lonafarnib | Farnesyl Transferase (FTase) | 1.9 nM | [8] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Affected Signaling Pathways
The primary target pathway for both inhibitors is the Ras signaling cascade. However, research has revealed that the effects of FTIs, particularly lonafarnib, extend to other farnesylated proteins, leading to a broader impact on cellular signaling.
The Ras-Raf-MEK-ERK Pathway
The Ras proteins are molecular switches that, when activated, trigger downstream signaling cascades like the Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation.[9][10] Farnesylation is a prerequisite for Ras to localize to the plasma membrane, where it can be activated. By inhibiting FTase, this compound and lonafarnib block this localization, thereby inhibiting the entire downstream cascade.
The Rheb-mTOR Pathway
Lonafarnib has also been shown to inhibit the farnesylation of Rheb (Ras homologue enriched in brain), a small GTPase that positively regulates the mTOR signaling pathway.[11] Inhibition of Rheb farnesylation prevents mTOR activation, which can suppress the phosphorylation of downstream targets like the S6 ribosomal protein, impacting cell growth and proliferation.[11][12] This represents a Ras-independent mechanism of action for lonafarnib.[11]
Comparative Efficacy
The ultimate measure of a compound's utility lies in its biological effect. While both compounds inhibit FTase, the extent of preclinical and clinical evaluation is vastly different, with lonafarnib being far more extensively studied.
Preclinical Efficacy in Cancer Models
Lonafarnib has demonstrated anti-proliferative effects in a wide range of cancer cell lines, including those from lung, pancreas, colon, and hematologic cancers, often independent of their Ras mutation status.[3][5][13] This suggests that its anticancer effects may be due to the inhibition of other farnesylated proteins beyond Ras.[3] For example, in two hepatocellular carcinoma (HCC) cell lines, SMMC-7721 and QGY-7703, lonafarnib showed IC50 values for cell viability of approximately 20.3 µM after 48 hours.[14]
Information on the preclinical efficacy of this compound is limited beyond its initial discovery and characterization as an FTase inhibitor.
| Compound | Cell Line(s) | Assay | Endpoint | IC50 / EC50 Value | Source |
| Lonafarnib | SMMC-7721 (HCC) | CCK-8 | Cell Viability (48h) | 20.29 µM | [14] |
| Lonafarnib | QGY-7703 (HCC) | CCK-8 | Cell Viability (48h) | 20.35 µM | [14] |
| Lonafarnib | Naegleria fowleri | - | Growth Inhibition | 1.5 - 9.2 µM | [15] |
Clinical Development and Applications
Lonafarnib: Lonafarnib underwent extensive clinical trials as a cancer therapy. However, as a monotherapy and in combination with chemotherapy, it showed limited activity against solid tumors and did not lead to improvements in overall survival in Phase III trials.[2][3]
A significant breakthrough for lonafarnib came from its application in treating Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease.[8][16] HGPS is caused by the accumulation of a farnesylated, toxic form of the lamin A protein called progerin.[8][17] By inhibiting the farnesylation of the progerin precursor, lonafarnib prevents its accumulation at the nuclear membrane and ameliorates disease symptoms.[8][18] This led to its FDA approval in November 2020 under the trade name ZOKINVY™, making it the first approved treatment for HGPS.[8]
This compound: this compound has not progressed into clinical trials and remains a tool for preclinical research.
Experimental Protocols
Reproducible and robust experimental data are the foundation of drug development. Below are detailed methodologies for key assays used to characterize FTase inhibitors.
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the enzymatic transfer of a radiolabeled farnesyl group from [³H]farnesyl diphosphate ([³H]FPP) to a biotinylated peptide substrate.
Materials:
-
Enzyme: Recombinant human protein farnesyltransferase (FTase).
-
Substrates: [³H]Farnesyl diphosphate ([³H]FPP) and a biotinylated peptide substrate (e.g., Biotin-GCVLS).
-
Inhibitor: this compound or lonafarnib.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.
-
Stop Solution: 50 mM EDTA in assay buffer.
-
Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads.
-
Instrumentation: Microplate scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor (this compound or lonafarnib) in the assay buffer to determine a dose-response curve.
-
Reaction Setup: In a 96-well plate, add the inhibitor dilutions, a fixed concentration of FTase enzyme (e.g., 5-50 nM), and assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing [³H]FPP (e.g., 0.1-1 µM) and the biotinylated peptide (e.g., 0.2-2 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the EDTA-containing stop solution.
-
Detection: Add a slurry of streptavidin-coated SPA beads. The biotinylated peptide, if successfully farnesylated with the [³H] label, will bind to the beads. When the radiolabel is in close proximity to the bead, it excites the scintillant within the bead, producing a light signal.
-
Measurement: After a 30-minute incubation to allow for bead capture, measure the signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[19]
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Materials:
-
Cells: Cancer cell line of interest.
-
Compound: this compound or lonafarnib.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well plates, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[20]
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[20]
Summary and Conclusion
The comparison between this compound and lonafarnib highlights the divergent paths a natural product and a synthetic compound can take in the drug discovery and development process.
-
Potency and Development: Lonafarnib is a highly potent, nanomolar inhibitor of FTase, whereas this compound is a micromolar inhibitor.[1][8] This significant difference in potency is a likely contributor to the extensive clinical development of lonafarnib, while this compound has remained a research compound.
-
Mechanism and Scope: Both compounds target FTase, but the downstream consequences of this inhibition have been explored in much greater detail for lonafarnib, revealing effects on multiple signaling pathways, including Rheb-mTOR, independent of Ras.[11]
-
Clinical Relevance: Lonafarnib, despite failing to meet primary endpoints in many cancer trials, found a crucial and life-extending application in the treatment of the rare disease HGPS, demonstrating the value of repurposing and exploring alternative indications.[2][8][16] this compound currently has no clinical applications.
For researchers, this compound represents a natural scaffold that could be explored for further medicinal chemistry optimization. Lonafarnib, on the other hand, serves as a benchmark FTI and a case study in the complexities of targeting signaling pathways, demonstrating that while a direct anti-cancer application may be elusive, profound therapeutic benefits can be found in unexpected areas.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lonafarnib for cancer and progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lonafarnib in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lonafarnib - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 8. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ras family signaling pathway in immunopathogenesis of inflammatory rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Farnesyltransferase Inhibitor and its Effect in Combination with 3-Hydroxy-3-Methyl-Glutaryl-CoA Reductase Inhibitor against Naegleria fowleri [mdpi.com]
- 16. answers.childrenshospital.org [answers.childrenshospital.org]
- 17. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Lonafarnib? [synapse.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Clavaric Acid: A Procedural Guide
Immediate Safety and Handling
Before beginning any procedure involving clavaric acid, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following should be considered standard practice:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management
In the event of a spill, the following steps should be taken:
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up any solid material, avoiding the creation of dust.
-
Place the spilled material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for guidance and assistance.
-
Operational Disposal Plan for this compound
Given that this compound is a complex organic molecule and steroids, a related class of compounds, are known to be recalcitrant to biodegradation, a cautious approach to disposal is warranted. The primary recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration through a licensed hazardous waste management service.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.
-
All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), PPE, and cleaning materials, should be considered hazardous waste.
-
-
Containerization:
-
Place all solid and liquid this compound waste into a chemically compatible, leak-proof hazardous waste container with a secure lid.
-
For liquid waste, ensure the container is appropriate for organic compounds.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Handle with Care - Potential Cytotoxicity").
-
The name and contact information of the generating laboratory or department.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound in standard laboratory trash, down the sewer system, or by landfill.
-
Quantitative Data Summary
Specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific parameters for chemical neutralization, are not available in the current scientific literature. The precautionary approach of treating it as a potentially hazardous and persistent organic compound is therefore recommended.
| Parameter | Guideline | Rationale |
| Sewer Disposal | Not Recommended | Steroids and other complex organic molecules can be resistant to wastewater treatment processes. |
| Landfill | Not Recommended | Potential for environmental persistence and unknown ecological impact. |
| Incineration | Recommended Method | High-temperature incineration is the most effective method for the complete destruction of complex organic compounds. |
Experimental Protocols and Methodologies
Currently, there are no established and cited experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. Research on the biological activity of triterpenoids suggests that some possess cytotoxic properties. In the absence of specific data for this compound, it is prudent to handle it as a potentially cytotoxic agent. The disposal method for 22-Hydroxytingenone, another triterpene with known cytotoxicity, is high-temperature incineration or chemical neutralization, further supporting the recommended disposal plan for this compound.[1]
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clavaric Acid
Clavaric acid, a triterpenoid inhibitor of farnesyl-protein transferase, is a valuable compound in drug development research.[1][2] Due to its chemical nature, appropriate handling and disposal are paramount to ensure laboratory safety and prevent potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[3]
-
Allergic Reactions: May cause an allergic skin reaction.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]
To mitigate these risks, a comprehensive PPE strategy is essential. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields or a full-face shield. | Must provide protection from all angles against splashes. Safety glasses alone are not sufficient.[6][7][8] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended.[8] Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately after exposure.[7] Double gloving may be necessary for enhanced protection.[7] |
| Body | Laboratory coat or chemical-resistant apron. | Should be worn over personal clothing, which should consist of long pants and closed-toe shoes.[7] |
| Respiratory | N95 respirator or higher. | Required when working with the solid form to prevent inhalation of dust particles, or if there is a risk of aerosol generation.[8] Use in a well-ventilated area or under a chemical fume hood is the primary engineering control.[9] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol provides clear guidance.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary materials and equipment before starting the procedure.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling this compound, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.
-
-
Handling the Substance:
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.
-
If creating solutions, add the acid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling and before leaving the laboratory.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent chemical reactions.[9]
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.[9]
-
Collect the absorbed material and any contaminated debris into a sealed container for hazardous waste.[9]
-
Clean the spill area thoroughly.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
- 1. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Protective apparel [norfalco.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
